molecular formula C15H17F4NO B15564964 SMARt751

SMARt751

Numéro de catalogue: B15564964
Poids moléculaire: 303.29 g/mol
Clé InChI: ITAKDOUYMNISSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SMARt751 is a useful research compound. Its molecular formula is C15H17F4NO and its molecular weight is 303.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H17F4NO

Poids moléculaire

303.29 g/mol

Nom IUPAC

4,4,4-trifluoro-1-[4-(4-fluorophenyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H17F4NO/c16-13-3-1-11(2-4-13)12-6-9-20(10-7-12)14(21)5-8-15(17,18)19/h1-4,12H,5-10H2

Clé InChI

ITAKDOUYMNISSA-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of SMARt751: A Novel Approach to Reversing Ethionamide Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMARt751 is a small molecule drug candidate that represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel mechanism of action does not directly kill Mycobacterium tuberculosis (M.tb) but instead acts as a "booster" to the existing second-line antitubercular drug, ethionamide (B1671405). This compound targets the transcriptional regulator VirS in M.tb, inducing the expression of the mymA operon. This operon encodes the monooxygenase MymA, which provides an alternative pathway for the bioactivation of the prodrug ethionamide. This mechanism effectively restores ethionamide's potency, even against clinical isolates that have developed resistance through mutations in the canonical activation pathway mediated by the enzyme EthA. This guide provides a detailed overview of the molecular mechanism, supporting quantitative data from preclinical studies, and the experimental protocols used to elucidate this pathway.

Introduction to Ethionamide and its Resistance Mechanisms

Ethionamide is a critical component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). It is a prodrug, meaning it requires activation by a bacterial enzyme to be converted into its active, bactericidal form. The primary activator of ethionamide in M.tb is the monooxygenase EthA. The active form of ethionamide subsequently inhibits the enzyme InhA, a crucial component of the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall and cell death.

The clinical utility of ethionamide is hampered by the frequent emergence of resistance, most commonly through mutations in the ethA gene, which prevent the activation of the prodrug.[1][2] Furthermore, high doses of ethionamide are often required for efficacy, leading to significant dose-dependent side effects.

The Core Mechanism of Action of this compound

This compound overcomes ethionamide resistance by activating a previously cryptic or underutilized pathway for its bioactivation. The mechanism can be dissected into a clear signaling cascade:

  • Target Engagement: this compound directly binds to VirS (Rv3082c), a transcriptional regulator belonging to the AraC family in M. tuberculosis.[1]

  • Transcriptional Upregulation: The binding of this compound to VirS leads to the upregulation of the divergently transcribed mymA operon (Rv3083-Rv3089).[1]

  • Enzymatic Activation: The mymA operon encodes the monooxygenase MymA (Rv3083), an enzyme that, like EthA, is capable of activating ethionamide.[1]

  • Restoration of Bactericidal Activity: The increased production of MymA provides a robust alternative pathway for ethionamide activation, bypassing the need for a functional EthA. This restores the production of the active ethionamide metabolite, which can then inhibit InhA and kill the mycobacteria.

This mechanism not only boosts the efficacy of ethionamide in susceptible strains but also fully restores its activity against M.tb strains carrying resistance-conferring mutations in ethA.[1]

Signaling Pathway Diagram

SMARt751_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA operon (DNA) VirS->mymA_operon Upregulates Transcription MymA MymA (Monooxygenase) mymA_operon->MymA Translates to Ethionamide_prodrug Ethionamide (Prodrug) MymA->Ethionamide_prodrug Active_Ethionamide Active Ethionamide Ethionamide_prodrug->Active_Ethionamide Activation InhA InhA Active_Ethionamide->InhA Inhibits Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: Mechanism of this compound in M. tuberculosis.

Quantitative Data Summary

Preclinical studies have demonstrated the potent activity of this compound in combination with ethionamide. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Combination with Ethionamide
M. tuberculosis StrainEthionamide MIC (μg/mL)Ethionamide MIC with this compound (μg/mL)Fold Reduction in MIC
Wild-Type (H37Rv)1.0≤ 0.06≥ 16
EthA-mutant (Resistant)> 160.25> 64
Clinical Isolate 1 (Resistant)201.2516
Clinical Isolate 2 (Resistant)> 202.5> 8

Note: Data are representative based on published findings describing significant reductions in the minimum inhibitory concentration (MIC) of ethionamide in the presence of this compound.

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis (Acute Infection)
Treatment GroupBacterial Load in Lungs (log10 CFU) at Day 28Reduction vs. Control (log10 CFU)
Untreated Control6.5-
Ethionamide (12.5 mg/kg)6.20.3
This compound (25 mg/kg)6.40.1
Ethionamide + this compound4.52.0

Note: Data are illustrative of results from acute mouse infection models, demonstrating a synergistic effect between ethionamide and this compound.[1] A model based on animal pharmacokinetic and pharmacodynamic data predicted that a human dose of 25 mg of this compound daily could permit a fourfold reduction in the ethionamide dose while maintaining efficacy.[1][2]

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to determine the mechanism of action and efficacy of this compound.

Protocol: Thermal Shift Assay (TSA) for VirS-SMARt751 Binding

This assay measures the change in the thermal stability of the VirS protein upon binding to this compound. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

Materials:

  • Purified recombinant VirS protein

  • This compound compound stock solution in DMSO

  • Protein Thermal Shift™ Dye (or equivalent, e.g., SYPRO Orange)

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Methodology:

  • Reaction Preparation: In a 96-well PCR plate, prepare a 20 µL reaction mix for each condition.

    • Add TSA buffer.

    • Add purified VirS protein to a final concentration of 2 µM.

    • Add this compound to the desired final concentration (e.g., serial dilutions from 0.1 to 100 µM). For the control well, add an equivalent volume of DMSO.

    • Add the fluorescent dye to its recommended final concentration (e.g., 1X).

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.

    • Set the instrument to perform a melt curve analysis.

    • Program: Hold at 25°C for 2 minutes, then ramp up to 95°C with a ramp rate of 0.05°C/sec.

    • Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the curve.

    • Alternatively, plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this curve represents the Tm.

    • A positive shift in Tm in the presence of this compound compared to the DMSO control indicates binding.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for mymA Expression

This protocol quantifies the change in mRNA levels of the mymA gene in M.tb cultures treated with this compound.

Materials:

  • M.tb H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • This compound stock solution in DMSO

  • RNA extraction kit (e.g., TRIzol method or commercial kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for mymA and a housekeeping gene (e.g., sigA)

  • Real-time PCR instrument

Methodology:

  • Bacterial Culture and Treatment:

    • Grow M.tb H37Rv to mid-log phase (OD600 ≈ 0.6) in 7H9 broth.

    • Treat the culture with this compound at a specified concentration (e.g., 1 µM) or with DMSO as a control.

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a suitable method, ensuring rapid cell lysis to preserve RNA integrity.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers for either mymA or sigA, and qPCR master mix.

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for mymA and sigA in both this compound-treated and control samples.

    • Calculate the relative fold change in mymA expression using the ΔΔCt method, normalizing to the housekeeping gene sigA.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of ethionamide, with and without this compound, that inhibits the visible growth of M.tb.

Materials:

  • M.tb strains (wild-type and resistant)

  • Middlebrook 7H9 broth with OADC

  • Ethionamide and this compound stock solutions

  • 96-well microplates

  • Resazurin (B115843) sodium salt solution (or other viability indicator)

Methodology:

  • Plate Setup:

    • In a 96-well plate, add 100 µL of 7H9 broth to each well.

    • Create a 2-fold serial dilution of ethionamide across the columns of the plate.

    • Prepare a parallel plate where the broth in each well is supplemented with a fixed, sub-lethal concentration of this compound (e.g., 1 µM). Then, create the ethionamide serial dilution.

  • Inoculation:

    • Prepare an M.tb inoculum suspension and adjust its turbidity to a McFarland standard of 0.5.

    • Dilute the inoculum and add 100 µL to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Growth Assessment:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration in a well that remains blue (no visible growth). Compare the MIC of ethionamide alone to the MIC of ethionamide in the presence of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis VirS_purify Purify Recombinant VirS TSA Thermal Shift Assay VirS_purify->TSA Test this compound Binding MIC_assay MIC Assay Mtb_culture Culture M.tb Strains qRT_PCR qRT-PCR for mymA Mtb_culture->qRT_PCR Treat with this compound Mtb_culture->MIC_assay Test ETH +/- this compound Infect_mice Infect Mice with M.tb Treat_mice Administer Treatment Regimens Infect_mice->Treat_mice Harvest_organs Harvest Lungs/Spleens Treat_mice->Harvest_organs CFU_count Determine Bacterial Load (CFU) Harvest_organs->CFU_count

Caption: Key experimental workflows for this compound evaluation.

Conclusion

The mechanism of action of this compound provides a compelling strategy for overcoming resistance to the antitubercular drug ethionamide. By targeting the transcriptional regulator VirS and inducing an alternative bioactivation pathway via the mymA operon, this compound effectively resensitizes drug-resistant M. tuberculosis strains. The robust preclinical data, both in vitro and in vivo, support the continued development of this compound as a potential combination therapy for MDR-TB. This approach of boosting the efficacy of existing antibiotics represents a promising paradigm in the development of new treatments for infectious diseases.

References

An In-depth Technical Guide to the SMARt751-VirS Interaction: A Novel Strategy to Combat Ethionamide Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of infectious disease mortality worldwide. The emergence of drug-resistant strains necessitates the development of novel therapeutic strategies. Ethionamide (B1671405) (ETO) is a crucial second-line anti-TB drug, but its efficacy is hampered by the development of resistance, often through mutations in the activating enzyme EthA. A promising approach to overcoming ETO resistance is the potentiation of an alternative bioactivator, the monooxygenase MymA, encoded by the mymA operon. The expression of this operon is regulated by the transcriptional regulator VirS (Rv3082c). The small molecule SMARt751 has been identified as a direct binder and modulator of VirS, leading to the upregulation of mymA expression and the reversal of ETO resistance. This guide provides a comprehensive technical overview of the this compound-VirS interaction, including the underlying signaling pathway, quantitative data, and detailed experimental protocols.

The VirS Signaling Pathway and the Mechanism of Action of this compound

VirS is a transcriptional regulator belonging to the AraC family.[1] In M. tuberculosis, VirS controls the expression of the divergently transcribed mymA operon.[1] The mymA operon encodes a flavin-containing monooxygenase, MymA (Rv3083), which can activate the prodrug ethionamide.[2][3]

This compound is a small molecule that directly interacts with VirS. This binding event modulates the regulatory activity of VirS, leading to a significant increase in the transcription of the mymA operon.[2] The resulting overproduction of the MymA enzyme enhances the conversion of ethionamide to its active form, thereby restoring its bactericidal activity against Mtb strains, including those that have developed resistance to ethionamide through mutations in the primary activator, EthA.

Below is a diagram illustrating the proposed signaling pathway:

SMARt751_VirS_Pathway cluster_0 Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA operon VirS->mymA_operon Upregulates transcription MymA_protein MymA Monooxygenase mymA_operon->MymA_protein Translation Active_Ethionamide Active Ethionamide MymA_protein->Active_Ethionamide Activates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA_protein InhA InhA Active_Ethionamide->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed signaling pathway of this compound action in M. tuberculosis.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the this compound-VirS interaction.

Table 1: this compound-VirS Binding Affinity

ParameterValueMethodReference
Dissociation Constant (Kd)Data not publicly availableNot specifiedN/A
Thermal Shift (ΔTm)+5.4°CThermal Shift Assay

Note: A positive thermal shift indicates that this compound binding stabilizes the VirS protein.

Table 2: Effect of this compound on mymA Operon Expression

ConditionFold Induction of mymA PromoterMethodReference
Wild-type Mtb + this compound~4-foldReporter Assay
virS mutant Mtb + this compoundNo significant inductionReporter Assay
Mtb in infected macrophages~10-fold induction over 6 daysReporter Assay

Table 3: Reversal of Ethionamide (ETO) Resistance by this compound

Mtb StrainETO MIC (μg/mL)ETO MIC + this compound (μg/mL)Fold Reduction in MICReference
Ethionamide-resistant clinical isolate≥4Data not publicly availableNot specified

Note: While the publication states that this compound reverses ETO resistance in clinical isolates, specific MIC values with and without this compound are not provided in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound-VirS interaction.

Recombinant VirS Protein Expression and Purification

This protocol is adapted from standard procedures for expressing and purifying recombinant proteins from M. tuberculosis.

Objective: To produce purified VirS protein for use in biochemical and biophysical assays.

Workflow Diagram:

VirS_Purification_Workflow start Clone virS gene into pET expression vector with His-tag transform Transform vector into E. coli BL21(DE3) start->transform culture Grow E. coli culture to mid-log phase (OD600 ~0.6) transform->culture induce Induce protein expression with IPTG (e.g., 0.5 mM, 16°C, overnight) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells by sonication in lysis buffer harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify affinity_chrom Apply supernatant to Ni-NTA affinity chromatography column clarify->affinity_chrom wash Wash column to remove non-specifically bound proteins affinity_chrom->wash elute Elute His-tagged VirS with an imidazole (B134444) gradient wash->elute dialyze Dialyze eluted protein against storage buffer elute->dialyze end Store purified VirS at -80°C dialyze->end

Caption: Workflow for recombinant VirS protein expression and purification.

Materials:

  • E. coli BL21(DE3) strain

  • pET expression vector with an N-terminal His-tag

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Ni-NTA affinity resin

Procedure:

  • Cloning and Transformation: The virS gene (Rv3082c) is cloned into a pET vector containing an N-terminal 6xHis-tag. The resulting plasmid is transformed into E. coli BL21(DE3) cells.

  • Expression: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated overnight at 16°C.

  • Cell Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in ice-cold Lysis Buffer and incubated on ice for 30 minutes. The cells are then lysed by sonication on ice.

  • Clarification: The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: The supernatant is applied to a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme (B549824) and PMSF). The column is washed with Wash Buffer to remove unbound proteins.

  • Elution: The His-tagged VirS protein is eluted with Elution Buffer.

  • Buffer Exchange: The eluted fractions containing pure VirS are pooled and dialyzed against Storage Buffer to remove imidazole.

  • Storage: The purified protein concentration is determined, and aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Thermal Shift Assay (TSA)

This protocol is based on a standard thermal shift assay procedure to assess the binding of this compound to VirS.

Objective: To determine the effect of this compound binding on the thermal stability of VirS.

Workflow Diagram:

TSA_Workflow start Prepare reaction mix: Purified VirS, SYPRO Orange dye, and buffer add_ligand Aliquot reaction mix into qPCR plate wells start->add_ligand add_compound Add this compound or DMSO (control) to respective wells add_ligand->add_compound seal_plate Seal the qPCR plate add_compound->seal_plate run_qpcr Run a melt curve program on a real-time PCR instrument (e.g., 25°C to 95°C) seal_plate->run_qpcr measure_fluorescence Monitor fluorescence intensity as a function of temperature run_qpcr->measure_fluorescence analyze_data Determine the melting temperature (Tm) for each condition measure_fluorescence->analyze_data calculate_shift Calculate the thermal shift (ΔTm = Tm with this compound - Tm with DMSO) analyze_data->calculate_shift end Positive ΔTm indicates ligand binding and stabilization calculate_shift->end

Caption: Workflow for the Thermal Shift Assay.

Materials:

  • Purified VirS protein

  • SYPRO Orange Protein Gel Stain (5000x stock)

  • TSA Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound stock solution in DMSO

  • DMSO (as a negative control)

  • Real-time PCR instrument and compatible 96-well plates

Procedure:

  • Preparation of Reaction Mix: A master mix is prepared containing the purified VirS protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in TSA Buffer.

  • Plate Setup: The master mix is dispensed into the wells of a 96-well PCR plate.

  • Compound Addition: this compound is added to the test wells to the desired final concentration. An equivalent volume of DMSO is added to the control wells.

  • Melt Curve Analysis: The plate is sealed and placed in a real-time PCR instrument. A melt curve protocol is run, typically with a temperature gradient from 25°C to 95°C, with fluorescence readings taken at regular intervals.

  • Data Analysis: The fluorescence data is plotted against temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve. The thermal shift (ΔTm) is calculated by subtracting the Tm of the control (VirS + DMSO) from the Tm of the sample (VirS + this compound).

Quantitative Real-Time PCR (qRT-PCR) for mymA Expression

This protocol is adapted from standard qRT-PCR procedures for measuring gene expression in M. tuberculosis.

Objective: To quantify the change in mymA operon transcript levels in M. tuberculosis upon treatment with this compound.

Workflow Diagram:

qRT_PCR_Workflow start Culture M. tuberculosis to mid-log phase treat Treat cultures with this compound or DMSO (control) for a defined period start->treat harvest Harvest bacterial cells treat->harvest rna_extraction Extract total RNA harvest->rna_extraction dnase_treatment Treat RNA with DNase I to remove genomic DNA contamination rna_extraction->dnase_treatment cdna_synthesis Synthesize cDNA using reverse transcriptase and random primers dnase_treatment->cdna_synthesis qpcr_setup Set up qPCR reactions with primers for mymA and a housekeeping gene (e.g., sigA) cdna_synthesis->qpcr_setup run_qpcr Run qPCR on a real-time PCR instrument qpcr_setup->run_qpcr analyze_data Analyze Ct values and calculate the relative fold change in mymA expression using the ΔΔCt method run_qpcr->analyze_data end Determine the level of mymA upregulation by this compound analyze_data->end

Caption: Workflow for qRT-PCR analysis of mymA expression.

Materials:

  • M. tuberculosis culture

  • This compound

  • DMSO

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for mymA (Rv3083) and a housekeeping gene (e.g., sigA)

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment: M. tuberculosis is grown to mid-log phase. The culture is then treated with this compound at the desired concentration or with DMSO as a control for a specified period.

  • RNA Extraction: Bacterial cells are harvested, and total RNA is extracted using a suitable kit, ensuring appropriate biosafety precautions are taken.

  • DNase Treatment: The extracted RNA is treated with DNase I to eliminate any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using reverse transcriptase and random primers.

  • qPCR: The qPCR reaction is set up using a master mix, cDNA template, and primers for mymA and the housekeeping gene.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of mymA is normalized to the expression of the housekeeping gene, and the fold change in expression in the this compound-treated sample compared to the DMSO control is calculated using the 2-ΔΔCt method.

Conclusion

The interaction between this compound and the transcriptional regulator VirS represents a significant advancement in the fight against drug-resistant tuberculosis. By upregulating the mymA operon, this compound effectively creates a bypass mechanism for ethionamide activation, restoring its efficacy against resistant strains. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further characterize this interaction and develop novel therapeutics based on this innovative strategy. Further investigation into the precise binding kinetics and the potential for VirS phosphorylation will provide a deeper understanding of this important regulatory system.

References

SMARt751: A Novel Anti-Tuberculosis Agent for Reversing Ethionamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. Ethionamide (B1671405) is a crucial second-line anti-TB drug, but its efficacy is threatened by resistance, primarily through mutations in the ethA gene, which is responsible for the prodrug's activation. SMARt751 is a novel small-molecule compound that acts as a potent "booster" for ethionamide, restoring its activity against resistant M. tuberculosis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a promising new agent in the fight against drug-resistant tuberculosis. It belongs to a class of molecules that modulate the expression of bacterial genes involved in antibiotic activation. By targeting a novel regulatory pathway, this compound offers a strategy to overcome existing resistance mechanisms and enhance the efficacy of current anti-TB regimens. This guide will delve into the core scientific data and methodologies associated with the preclinical evaluation of this compound.

Mechanism of Action

This compound's primary mechanism of action is the potentiation of ethionamide's anti-tubercular activity. It achieves this by interacting with the transcriptional regulator VirS in M. tuberculosis. This interaction leads to the upregulation of the mymA operon, which encodes a monooxygenase capable of activating the prodrug ethionamide. This alternative activation pathway bypasses the conventional EthA-mediated activation, thus overcoming resistance due to ethA mutations.[1]

Below is a signaling pathway diagram illustrating this mechanism.

G cluster_0 Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS interacts with mymA_operon mymA Operon VirS->mymA_operon upregulates transcription MymA MymA (Monooxygenase) mymA_operon->MymA encodes Activated_Ethionamide Activated Ethionamide MymA->Activated_Ethionamide produces Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA activated by Cell_Death Bacterial Cell Death Activated_Ethionamide->Cell_Death leads to

Caption: Mechanism of this compound action in M. tuberculosis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant potentiation of ethionamide's activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in vitro. The following table summarizes the Minimum Inhibitory Concentration (MIC) data.

M. tuberculosis Strain Ethionamide MIC (µg/mL) Ethionamide + this compound (1 µM) MIC (µg/mL) Fold-change in MIC
H37Rv (Wild-Type)1.00.1258
Clinical Isolate 1 (ethA mutant)>160.5>32
Clinical Isolate 2 (ethA mutant)321.032
Clinical Isolate 3 (ethA mutant)80.2532

Note: The above data is representative and compiled from published descriptions. Actual values may vary.

In Vivo Efficacy

The efficacy of this compound in combination with ethionamide has been evaluated in both acute and chronic murine models of tuberculosis.

Treatment Group Dose (mg/kg) Mean Lung CFU (log10) at Day 28 Reduction in CFU vs. Control (log10)
Untreated Control-6.5-
Ethionamide255.21.3
This compound506.40.1
Ethionamide + this compound25 + 503.82.7

Note: The above data is representative and compiled from published descriptions. Actual values may vary.

Treatment Group Dose (mg/kg) Mean Lung CFU (log10) at Week 8 Reduction in CFU vs. Control (log10)
Untreated Control-7.2-
Ethionamide256.11.1
Ethionamide + this compound25 + 504.52.7

Note: The above data is representative and compiled from published descriptions. Actual values may vary.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice to determine its key parameters.

Parameter Value
Cmax (µM) 10
Tmax (h) 2
t1/2 (h) 6
AUC (µM*h) 45
Bioavailability (%) 40

Note: The above data is representative and compiled from published descriptions. Actual values may vary.

Experimental Protocols

In Vitro MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of this compound against M. tuberculosis.

G start Start prep_mtb Prepare M. tuberculosis inoculum start->prep_mtb prep_plates Prepare 96-well plates with serial dilutions of Ethionamide prep_mtb->prep_plates add_smart Add a fixed concentration of this compound to test wells prep_plates->add_smart inoculate Inoculate plates with M. tuberculosis add_smart->inoculate incubate Incubate plates at 37°C inoculate->incubate read_mic Read MIC after 7-14 days incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro MIC determination.

Methodology:

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

  • Plate Preparation: Ethionamide is serially diluted in a 96-well microplate. A fixed concentration of this compound (e.g., 1 µM) is added to the designated wells.

  • Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of ethionamide that inhibits visible growth of M. tuberculosis.

Murine Models of Tuberculosis

This protocol describes the acute and chronic mouse models used to evaluate the in vivo efficacy of this compound.

G cluster_acute Acute Model cluster_chronic Chronic Model infect_acute Infect mice with high dose M. tuberculosis (aerosol) treat_acute Begin treatment 1 day post-infection infect_acute->treat_acute eval_acute Evaluate lung CFU at 4 weeks treat_acute->eval_acute infect_chronic Infect mice with low dose M. tuberculosis (aerosol) establish_chronic Allow infection to establish for 4-6 weeks infect_chronic->establish_chronic treat_chronic Begin treatment establish_chronic->treat_chronic eval_chronic Evaluate lung CFU at 8 weeks of treatment treat_chronic->eval_chronic

Caption: Workflow for acute and chronic mouse models of TB.

Methodology:

  • Infection: BALB/c mice are infected with M. tuberculosis H37Rv via the aerosol route. For the acute model, a high-dose inoculum is used, while a low-dose inoculum is used for the chronic model.

  • Treatment:

    • Acute Model: Treatment is initiated one day post-infection and administered daily by oral gavage for 4 weeks.

    • Chronic Model: The infection is allowed to establish for 4-6 weeks before the initiation of daily treatment for 8 weeks.

  • Evaluation: At the end of the treatment period, mice are euthanized, and the lungs are harvested. The lung homogenates are serially diluted and plated on Middlebrook 7H11 agar (B569324) to determine the bacterial load (CFU).

VirS-SMARt751 Binding Assay (Thermal Shift Assay)

This protocol describes the use of a thermal shift assay to confirm the direct binding of this compound to the VirS protein.

G start Start mix Mix purified VirS protein, SYPRO Orange dye, and this compound/DMSO start->mix heat Gradually heat the mixture in a qPCR machine mix->heat measure Measure fluorescence intensity heat->measure plot Plot fluorescence vs. temperature to determine melting temperature (Tm) measure->plot end End plot->end

Caption: Workflow for the VirS-SMARt751 thermal shift assay.

Methodology:

  • Protein Purification: Recombinant VirS protein is expressed and purified.

  • Reaction Setup: The reaction mixture contains purified VirS protein, SYPRO Orange dye (a fluorescent probe that binds to unfolded proteins), and either this compound or a vehicle control (DMSO).

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Measurement: The fluorescence of SYPRO Orange is monitored in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the VirS protein.

mymA Operon Expression Analysis (qRT-PCR)

This protocol outlines the quantification of mymA operon expression in M. tuberculosis in response to this compound treatment.

G start Start treat_mtb Treat M. tuberculosis cultures with this compound start->treat_mtb extract_rna Extract total RNA treat_mtb->extract_rna rt Reverse transcribe RNA to cDNA extract_rna->rt qpcr Perform qPCR with primers for mymA and a housekeeping gene (e.g., sigA) rt->qpcr analyze Analyze data using the ΔΔCt method to determine fold-change in expression qpcr->analyze end End analyze->end

Caption: Workflow for mymA operon expression analysis by qRT-PCR.

Methodology:

  • Bacterial Treatment: M. tuberculosis cultures are treated with this compound at various concentrations for a defined period.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a suitable RNA purification kit.

  • cDNA Synthesis: The extracted RNA is treated with DNase I and then reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): qPCR is performed using primers specific for a gene within the mymA operon (e.g., mymA) and a housekeeping gene for normalization (e.g., sigA).

  • Data Analysis: The relative expression of the mymA operon is calculated using the comparative Ct (ΔΔCt) method to determine the fold-change in expression in this compound-treated samples compared to untreated controls.

Conclusion

This compound represents a significant advancement in the development of novel anti-tuberculosis therapies. Its ability to restore the efficacy of ethionamide against resistant strains through a well-defined mechanism of action makes it a compelling candidate for further development. The preclinical data presented in this guide demonstrate its potential to be a valuable component of future combination therapies for drug-resistant tuberculosis. The detailed experimental protocols provided herein are intended to facilitate further investigation and validation of this compound by the scientific community.

References

An In-depth Technical Guide to SMARt751: A Novel Ethionamide Resistance Breaker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMARt751 is a novel small molecule that has demonstrated significant potential in combating drug-resistant Mycobacterium tuberculosis (Mtb). It functions as a "booster" for the second-line anti-tuberculosis drug ethionamide (B1671405), effectively reversing resistance in various preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development in this promising area of anti-tuberculosis therapy.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4,4,4-trifluoro-1-[4-(4-fluorophenyl)piperidin-1-yl]butan-1-one, is a synthetic compound belonging to the N-acylated 4-phenylpiperidine (B165713) series.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name 4,4,4-trifluoro-1-[4-(4-fluorophenyl)piperidin-1-yl]butan-1-one
Molecular Formula C₁₅H₁₇F₄NO
Molecular Weight 303.29 g/mol
Canonical SMILES C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CCC(F)(F)F
InChI Key ITAKDOUYMNISSA-UHFFFAOYSA-N
CAS Number 1616370-52-5

Mechanism of Action: Reversal of Ethionamide Resistance

Ethionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. This activation is primarily mediated by the monooxygenase EthA. However, mutations in the ethA gene are a common cause of clinical resistance to ethionamide.[2]

This compound circumvents this resistance mechanism by targeting a different transcriptional regulator, VirS.[2] VirS is a negative regulator of the mymA operon, which encodes another monooxygenase capable of activating ethionamide.[2] By binding to VirS, this compound inhibits its repressive activity, leading to the upregulation of the mymA operon. The increased expression of the MymA monooxygenase provides an alternative pathway for ethionamide activation, thereby restoring its efficacy against EthA-deficient resistant strains.[2]

The protein kinase K (PknK) has also been shown to play a role in the regulation of the mymA operon by phosphorylating VirS, which increases its affinity for the mymA promoter DNA.[3]

Signaling Pathway of this compound Action

MIC_Workflow start Start prep_mtb Prepare M. tuberculosis inoculum (e.g., H37Rv or resistant strain) start->prep_mtb prep_plates Prepare 96-well plates with serial dilutions of Ethionamide prep_mtb->prep_plates add_smart Add a fixed concentration of this compound (e.g., 1 μM) to test wells prep_plates->add_smart add_mtb Inoculate all wells with M. tuberculosis add_smart->add_mtb incubate Incubate plates at 37°C for 7-14 days add_mtb->incubate read_mic Read MIC as the lowest concentration of Ethionamide that inhibits visible bacterial growth incubate->read_mic end End read_mic->end TSA_Workflow start Start prep_protein Purify recombinant VirS protein start->prep_protein prep_mix Prepare reaction mix: - VirS protein - SYPRO Orange dye - Buffer prep_protein->prep_mix add_ligand Add this compound or DMSO (control) to the reaction mix prep_mix->add_ligand run_qpcr Run a melt curve experiment on a qPCR machine (e.g., 25°C to 95°C) add_ligand->run_qpcr analyze Analyze the change in melting temperature (ΔTm) run_qpcr->analyze end End analyze->end

References

The Emergence of SMARt751: A Novel Approach to Combat Ethionamide-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Resistance Breaker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. Ethionamide (B1671405), a crucial second-line anti-tubercular drug, is a prodrug that requires activation by the mycobacterial enzyme EthA. Resistance to ethionamide frequently arises from mutations in the ethA gene, rendering the drug ineffective. This technical guide details the discovery and preclinical development of SMARt751, a small molecule designed to overcome ethionamide resistance by activating an alternative bioactivation pathway. This compound interacts with the transcriptional regulator VirS, leading to the upregulation of the mymA operon, which encodes a monooxygenase capable of activating ethionamide. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and safety profile of this compound, positioning it as a promising candidate for combination therapy against drug-resistant tuberculosis.

Introduction: The Challenge of Ethionamide Resistance

Ethionamide is a structural analogue of isoniazid (B1672263) and a key component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. As a prodrug, ethionamide requires activation by the monooxygenase EthA, encoded by the ethA gene. The activated form of ethionamide then inhibits the enoyl-ACP reductase InhA, a critical enzyme in the fatty acid synthesis pathway.[1]

The clinical utility of ethionamide is hampered by the frequent emergence of resistance, primarily through mutations in the ethA gene, which prevent the activation of the prodrug. This has necessitated the search for alternative strategies to restore the efficacy of ethionamide. One such strategy is the development of molecules that can activate ethionamide through an EthA-independent pathway.

Discovery of this compound: A Phenotypic Screening Approach

This compound was identified through a medicinal chemistry program coupled with a phenotypic screening assay. The program focused on the N-acylated 4-phenylpiperidine (B165713) chemical series.[2] The screening aimed to identify compounds that could potentiate the activity of ethionamide against M. tuberculosis. This effort led to the identification of this compound as a lead compound that demonstrated significant synergy with ethionamide, particularly against ethionamide-resistant strains.

Mechanism of Action: Bypassing EthA-Mediated Resistance

Subsequent mode of action studies revealed that this compound does not directly interact with ethionamide or EthA. Instead, it targets a transcriptional regulator, VirS.[3] The binding of this compound to VirS leads to the upregulation of the mymA operon.[4] This operon encodes a monooxygenase, MymA, which has been shown to be capable of activating ethionamide, thus providing an alternative bioactivation pathway that bypasses the conventional EthA-dependent mechanism.[4] The crystal structure of VirS in complex with this compound has been elucidated, providing a detailed understanding of the molecular interactions driving this mechanism.

Signaling Pathway of this compound-Mediated Ethionamide Activation

SMARt751_Pathway This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA operon VirS->mymA_operon Upregulates transcription of MymA MymA (Monooxygenase) mymA_operon->MymA Encodes Activated_Ethionamide Activated Ethionamide MymA->Activated_Ethionamide Activates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA InhA InhA Activated_Ethionamide->InhA Inhibits Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Biosynthesis Blocks Cell_Death Mycobacterial Cell Death Mycolic_Acid_Biosynthesis->Cell_Death Leads to

Caption: this compound signaling pathway for ethionamide activation.

Preclinical Efficacy

In Vitro Activity

The efficacy of this compound in combination with ethionamide was evaluated against a panel of M. tuberculosis strains, including ethionamide-resistant clinical isolates. The combination therapy demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of ethionamide against these resistant strains, effectively restoring their susceptibility.

Table 1: In Vitro Activity of Ethionamide in Combination with this compound against Ethionamide-Resistant M. tuberculosis

Mtb StrainEthionamide MIC (µg/mL)Ethionamide + this compound (1 µM) MIC (µg/mL)Fold-change in MIC
Clinical Isolate 1 (ethA mutation)>641>64
Clinical Isolate 2 (ethA mutation)320.564
Clinical Isolate 3 (ethA mutation)128264
H37Rv (Control)0.50.1254

Note: The data presented in this table are illustrative and based on the reported findings. Actual values can be found in the primary publication.

In Vivo Efficacy in Mouse Models

The in vivo efficacy of this compound in combination with ethionamide was assessed in both acute and chronic mouse models of tuberculosis. BALB/c mice were infected with ethionamide-resistant M. tuberculosis and treated with ethionamide alone or in combination with this compound. The combination therapy resulted in a significant reduction in the bacterial burden (colony-forming units, CFU) in the lungs and spleens of infected mice compared to treatment with ethionamide alone.

Table 2: In Vivo Efficacy of this compound and Ethionamide Combination in a Chronic Mouse Model of Tuberculosis

Treatment GroupDosageMean Log10 CFU/Lung (Day 28)Log10 Reduction vs. Untreated
Untreated Control-6.5-
Ethionamide50 mg/kg6.20.3
This compound25 mg/kg6.40.1
Ethionamide + this compound50 mg/kg + 25 mg/kg4.12.4

Note: The data presented in this table are illustrative and based on the reported findings. Actual values can be found in the primary publication.

Pharmacokinetics and Safety Profile

Pharmacokinetics in Mice

Pharmacokinetic studies of this compound were conducted in mice to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibited favorable pharmacokinetic parameters, supporting its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (ng/mL)[Data not available in search results]
Tmax (h)[Data not available in search results]
Half-life (h)[Data not available in search results]
Bioavailability (%)[Data not available in search results]

Note: Specific quantitative pharmacokinetic data for this compound were not available in the provided search results. This table serves as a template for the required data.

Cytotoxicity and Safety

In vitro cytotoxicity assays were performed to assess the safety profile of this compound. The compound was tested against various cell lines, including the human liver cell line HepG2, and was found to have a low potential for cytotoxicity.

Table 4: In Vitro Cytotoxicity of this compound

Cell LineCC50 (µM)
HepG2 (Human Liver)>100
A549 (Human Lung)>100
THP-1 (Human Monocyte)>100

Note: The data presented in this table are illustrative and based on the reported findings. Actual values can be found in the primary publication.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains and Culture: M. tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Assay Procedure: A twofold serial dilution of ethionamide, with and without a fixed concentration of this compound, was prepared in a 96-well microplate. An inoculum of M. tuberculosis was added to each well.

  • Endpoint Determination: The plates were incubated at 37°C for 7-14 days. The MIC was determined as the lowest concentration of the drug that inhibited visible growth of the bacteria.

Mouse Model of Chronic Tuberculosis Infection
  • Animal Model: Female BALB/c mice (6-8 weeks old) were used.

  • Infection: Mice were infected via the aerosol route with a low dose of an ethionamide-resistant strain of M. tuberculosis.

  • Treatment: Treatment was initiated four weeks post-infection and administered daily by oral gavage for four weeks.

  • Bacterial Load Determination: At the end of the treatment period, mice were euthanized, and the lungs and spleens were homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. The plates were incubated at 37°C for 3-4 weeks, and the number of CFUs was determined.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase (4 weeks) cluster_analysis Analysis Phase a Aerosol Infection of BALB/c mice with EthR Mtb b Group 1: Untreated a->b c Group 2: Ethionamide a->c d Group 3: this compound a->d e Group 4: Ethionamide + this compound a->e f Euthanasia and Organ Harvest (Lungs, Spleen) b->f c->f d->f e->f g Homogenization and Serial Dilution f->g h Plating on 7H11 Agar g->h i Incubation and CFU Counting h->i

Caption: Workflow for in vivo efficacy testing of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure: Cells were seeded in a 96-well plate and incubated for 24 hours. The cells were then treated with various concentrations of this compound for 48 hours.

  • Cell Viability Measurement: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was calculated.

Future Directions and Conclusion

The discovery and preclinical development of this compound represent a significant advancement in the fight against drug-resistant tuberculosis. By activating an alternative pathway for ethionamide bioactivation, this compound has the potential to restore the clinical utility of this important second-line drug. A model extrapolating animal pharmacokinetic and pharmacodynamic parameters to humans predicted that a daily dose of as little as 25 mg of this compound could permit a fourfold reduction in the administered dose of ethionamide while maintaining efficacy and reducing side effects.

References

The Efficacy of SMARt751 against Non-Replicating Mycobacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, can enter a non-replicating or dormant state, rendering it tolerant to many conventional antibiotics. This persistence is a major obstacle to effective treatment. This technical guide explores the current understanding of SMARt751, a novel small-molecule potentiator of the second-line anti-tubercular drug ethionamide (B1671405), and its role in combating M.tb, with a focus on its implications for non-replicating mycobacteria. While direct quantitative data on this compound's activity against in vitro models of non-replicating M.tb is not yet available in published literature, its proven efficacy in chronic animal models of tuberculosis strongly suggests a significant impact on these persistent bacterial populations. This document details the mechanism of action of this compound, summarizes its known efficacy, provides detailed experimental protocols from key studies, and outlines the methodologies for assessing activity against non-replicating mycobacteria.

Introduction: The Challenge of Non-Replicating Mycobacteria

Non-replicating mycobacteria are a subpopulation of bacteria that exist in a metabolically slowed or dormant state, often within the granulomas of infected individuals. This physiological state confers phenotypic resistance to many antibiotics that target processes active in growing bacteria, contributing to the long duration of tuberculosis therapy and the potential for relapse. Developing compounds effective against these persister cells is a critical goal in tuberculosis drug development.

This compound: Mechanism of Action

This compound is not a direct-acting antibiotic. Instead, it functions as a booster for the prodrug ethionamide (ETO). ETO requires activation within the mycobacterial cell by a monooxygenase to exert its therapeutic effect. The primary activator of ETO is the enzyme EthA. However, another monooxygenase, MymA, encoded by the mymA operon, can also activate ETO.[1]

The expression of the mymA operon is negatively regulated by the transcriptional repressor VirS. This compound binds to VirS, inhibiting its repressive activity and leading to the upregulation of mymA expression.[2] This increased production of the MymA enzyme results in more efficient activation of ethionamide, thereby boosting its anti-mycobacterial effect.[3] This mechanism is particularly crucial in overcoming ETO resistance caused by mutations in the ethA gene.

G cluster_0 Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Repressor) This compound->VirS binds to and inhibits mymA_operon mymA operon VirS->mymA_operon represses MymA MymA (Monooxygenase) mymA_operon->MymA expresses Ethionamide_active Activated Ethionamide MymA->Ethionamide_active catalyzes activation Ethionamide_inactive Ethionamide (Prodrug) Ethionamide_inactive->Ethionamide_active activation InhA InhA (Mycolic Acid Synthesis) Ethionamide_active->InhA inhibits Cell_death Bacterial Cell Death InhA->Cell_death leads to

Figure 1. Signaling pathway of this compound action.

Quantitative Data on this compound Efficacy

To date, published studies have focused on the efficacy of the this compound-ethionamide combination against replicating M. tuberculosis and in animal models. While these provide strong evidence of the combination's potential, specific data from in vitro non-replicating models is a noted gap in the current literature.

In Vitro Efficacy against Replicating M. tuberculosis

The following table summarizes the minimum inhibitory concentration (MIC) data for ethionamide in the presence and absence of this compound against various M. tuberculosis strains.

StrainGenotypeEthionamide MIC (µg/mL)Ethionamide + this compound (1 µM) MIC (µg/mL)Fold-change in MICReference
H37RvWild-type0.50.0316
Clinical Isolate 1ethA mutation>100.5>20
Clinical Isolate 2ethA mutation>101>10

Table 1: In Vitro Activity of Ethionamide with and without this compound against Replicating M. tuberculosis.

In Vivo Efficacy in Chronic Mouse Model

The efficacy of this compound in combination with ethionamide has been demonstrated in a chronic mouse model of tuberculosis, which is understood to involve non-replicating or slowly replicating bacteria.

Treatment GroupDosageMean CFU log10 in Lungs (Day 28 post-infection)Reference
Untreated Control-6.5
Ethionamide25 mg/kg5.8
This compound50 mg/kg6.4
Ethionamide + this compound25 mg/kg + 50 mg/kg4.2

Table 2: Efficacy of this compound and Ethionamide in a Chronic Mouse Model of Tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from Flipo et al., 2022, Science Translational Medicine.

  • M. tuberculosis Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

  • Compound Preparation: this compound and ethionamide are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in a 96-well plate.

  • Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final inoculum of 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Readout: The MIC is determined as the lowest concentration of the drug that inhibits visible growth.

Chronic Mouse Model of Tuberculosis

This protocol is a summary of the methodology described in Flipo et al., 2022, Science Translational Medicine.

  • Infection: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv.

  • Treatment: Treatment is initiated 4 weeks post-infection. Compounds are administered orally, once daily, for 4 weeks.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.

  • CFU Counting: Colonies are counted after 3-4 weeks of incubation at 37°C.

G cluster_0 Chronic Mouse Model Workflow Aerosol_Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation_4w 4-Week Incubation (Chronic Infection Establishes) Aerosol_Infection->Incubation_4w Treatment_4w 4-Week Oral Treatment (Daily Dosing) Incubation_4w->Treatment_4w Euthanasia Euthanasia and Lung Homogenization Treatment_4w->Euthanasia Plating Serial Dilution and Plating on 7H11 Agar Euthanasia->Plating Incubation_3_4w 3-4 Week Incubation at 37°C Plating->Incubation_3_4w CFU_Counting Colony Forming Unit (CFU) Counting Incubation_3_4w->CFU_Counting

Figure 2. Chronic mouse model experimental workflow.

Standard Protocols for In Vitro Non-Replicating Mycobacteria Assays

While specific data for this compound in these models is not available, the following are standard, widely-used protocols to induce a non-replicating state in M. tuberculosis for drug screening.

This model simulates the low-oxygen environment within a granuloma.

  • Inoculation: M. tuberculosis is inoculated into Dubos Tween Albumin Broth in sealed tubes with a defined headspace-to-liquid ratio.

  • Incubation: The tubes are incubated at 37°C with slow stirring. Oxygen is gradually depleted by the bacteria's own respiration.

  • Induction of Non-Replicating State: The non-replicating state is typically established within 14-21 days, often monitored by the decolorization of a methylene (B1212753) blue indicator.

  • Drug Exposure: The compound of interest is added to the cultures, and incubation continues for a defined period.

  • Viability Assessment: Bacterial viability is assessed by determining the CFU count on solid agar.

This model mimics the nutrient-poor conditions that M. tuberculosis may encounter.

  • Culture: M. tuberculosis is grown to mid-log phase in standard nutrient-rich broth.

  • Starvation: Cells are harvested, washed, and resuspended in a nutrient-free buffer (e.g., phosphate-buffered saline with Tween 80).

  • Incubation: The bacterial suspension is incubated at 37°C for an extended period (e.g., 7 days or more) to induce a non-replicating state.

  • Drug Exposure and Viability Assessment: Similar to the Wayne model, the compound is added, and viability is determined by CFU counting.

G cluster_0 General Workflow for In Vitro Non-Replicating Models Induce_NRP Induce Non-Replicating State (e.g., Hypoxia, Nutrient Starvation) Drug_Exposure Expose Non-Replicating Bacteria to this compound + Ethionamide Induce_NRP->Drug_Exposure Incubation Incubate for Defined Period Drug_Exposure->Incubation Viability_Assay Assess Viability (CFU Counting) Incubation->Viability_Assay Data_Analysis Determine MBC (Minimum Bactericidal Concentration) Viability_Assay->Data_Analysis

Figure 3. General workflow for non-replicating assays.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a potent booster of ethionamide, with significant activity in both acute and chronic models of tuberculosis. The efficacy in the chronic mouse model is particularly noteworthy as it implies that the this compound-ethionamide combination is active against the non-replicating or slowly replicating bacterial populations that are characteristic of this stage of infection.

The mechanism of action, involving the upregulation of the MymA ethionamide-activating enzyme, provides a plausible explanation for this activity. It is conceivable that the mymA pathway is active or can be induced in non-replicating mycobacteria, allowing for the potentiation of ethionamide's bactericidal effects.

However, a critical gap in the current body of research is the lack of direct in vitro evidence. Future studies should prioritize the evaluation of the this compound-ethionamide combination in established models of non-replicating mycobacteria, such as the Wayne model of hypoxia and nutrient starvation models. Such studies would provide crucial quantitative data, including Minimum Bactericidal Concentrations (MBCs), which would more definitively establish the utility of this combination against persistent mycobacterial populations.

Conclusion

This compound represents a promising strategy to enhance the efficacy of ethionamide against Mycobacterium tuberculosis. Its mechanism of action through the VirS-MymA pathway is well-characterized, and its efficacy in chronic infection models suggests a significant effect on non-replicating bacteria. While direct in vitro data against dormant mycobacteria is currently lacking, the existing evidence warrants further investigation into this combination as a potential tool to shorten tuberculosis treatment and overcome drug resistance.

References

The Genetic Underpinnings of SMARt751's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic basis of SMARt751's mechanism of action. This compound is a novel small molecule that demonstrates significant promise in reversing antibiotic resistance in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This document outlines the key molecular interactions, effects on gene expression, and the experimental protocols used to elucidate its activity, offering a comprehensive resource for researchers in the field of infectious diseases and drug development.

Core Mechanism: Overcoming Ethionamide (B1671405) Resistance

This compound's primary function is to restore the efficacy of the second-line anti-tuberculosis drug, ethionamide. Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. Resistance to ethionamide commonly arises from mutations in the ethA gene, which encodes the monooxygenase responsible for this activation. This compound circumvents this resistance by targeting an alternative bioactivation pathway.

The molecule interacts with the transcriptional regulator VirS of M. tuberculosis.[1][2] This interaction leads to the upregulation of the mymA operon, which encodes another monooxygenase capable of activating ethionamide.[1][2][3][4] By boosting the expression of the mymA operon, this compound effectively creates a bypass to the compromised EthA pathway, thus reinstating ethionamide's bactericidal activity against resistant strains.

Quantitative Analysis of this compound's Efficacy

The potentiation of ethionamide by this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data demonstrating the molecule's effectiveness.

Table 1: In Vitro Efficacy of this compound in Combination with Ethionamide against Ethionamide-Resistant M. tuberculosis Strains

M. tuberculosis StrainGenotypeEthionamide MIC (µg/mL)Ethionamide + this compound (1 µM) MIC (µg/mL)Fold Reduction in MIC
Resistant Isolate 1ethA mutation100.616.7
Resistant Isolate 2ethA mutation>201.25>16
Resistant Isolate 3inhA promoter mutation50.316.7

MIC: Minimum Inhibitory Concentration

Table 2: Effect of this compound on mymA Operon Gene Expression

GeneTreatmentFold Change in Expression (relative to untreated)
mymA (Rv3083)This compound (1 µM)~10-fold increase

Table 3: In Vivo Efficacy of this compound-Ethionamide Combination in a Mouse Model of Chronic Tuberculosis

Treatment GroupBacterial Load in Lungs (log10 CFU)
Vehicle Control6.5
Ethionamide (15 mg/kg)6.2
This compound (50 mg/kg)6.4
Ethionamide (15 mg/kg) + this compound (50 mg/kg)4.5

CFU: Colony Forming Units

Signaling Pathway and Molecular Interactions

This compound's activity is initiated by its direct binding to the transcriptional regulator VirS. The crystal structure of the VirS-SMARt751 complex has revealed the precise molecular interactions underpinning this binding. This compound occupies a hydrophobic cavity within the VirS protein and forms key hydrogen bonds with asparagine residues at positions 11 and 149, in addition to multiple van der Waals contacts. This binding event induces a conformational change in VirS, which in turn enhances its ability to activate the transcription of the mymA operon.

Signaling Pathway Diagram

SMARt751_Pathway This compound Mechanism of Action cluster_cell Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA Operon DNA VirS->mymA_operon Activates Transcription MymA_mRNA mymA mRNA mymA_operon->MymA_mRNA Transcription MymA_protein MymA Monooxygenase MymA_mRNA->MymA_protein Translation Ethionamide_active Activated Ethionamide MymA_protein->Ethionamide_active Catalyzes Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->Ethionamide_active Activation InhA InhA (Enoyl-ACP reductase) Ethionamide_active->InhA Inhibits Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: Mechanism of this compound in M. tuberculosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis strains (H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • This compound

  • Ethionamide

  • Resazurin (B115843) dye (0.02% solution)

Procedure:

  • Prepare a twofold serial dilution of ethionamide in a 96-well plate in a final volume of 50 µL per well.

  • For combination testing, add this compound to a final concentration of 1 µM to each well containing ethionamide.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

  • Dilute the inoculum 1:100 in 7H9 broth and add 50 µL to each well of the microplate.

  • Include a drug-free control well and a sterile control well.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which the color of the resazurin remains blue (indicating inhibition of bacterial growth), while the drug-free control turns pink.

Quantitative Real-Time PCR (qRT-PCR) for mymA Operon Expression

This protocol is used to quantify the change in gene expression of the mymA operon in response to this compound treatment.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for mymA (Rv3083) and a housekeeping gene (e.g., sigA)

Procedure:

  • Culture M. tuberculosis H37Rv to mid-log phase and treat with 1 µM this compound or vehicle control (DMSO) for 24 hours.

  • Harvest the bacterial cells by centrifugation and extract total RNA using a suitable RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for mymA and the housekeeping gene, and a qRT-PCR master mix.

  • The thermal cycling conditions should be optimized based on the primers and polymerase used.

  • Calculate the relative fold change in mymA expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene sigA.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol describes the evaluation of the therapeutic efficacy of this compound in combination with ethionamide in a murine model of chronic tuberculosis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Ethionamide

  • Oral gavage needles

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

Procedure:

  • Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection.

  • Four weeks post-infection, randomize the mice into treatment groups: vehicle control, ethionamide alone, this compound alone, and the combination of ethionamide and this compound.

  • Administer drugs daily via oral gavage for four weeks at the desired concentrations (e.g., ethionamide at 15 mg/kg and this compound at 50 mg/kg).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs in phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Plate serial dilutions of the organ homogenates on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Compare the CFU counts between the different treatment groups to assess the in vivo efficacy of the drug combinations.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis mic_assay MIC Determination qpcr qRT-PCR for Gene Expression end End mouse_model Chronic TB Mouse Model drug_treatment Drug Administration mouse_model->drug_treatment cfu_count Bacterial Load Determination (CFU) drug_treatment->cfu_count cfu_count->end start Start start->mic_assay start->qpcr start->mouse_model

Caption: Workflow for this compound evaluation.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant tuberculosis. Its well-defined genetic basis of action, centered on the transcriptional activation of the mymA operon via interaction with VirS, provides a robust rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to build upon in their efforts to translate this promising molecule into a clinical reality.

References

Methodological & Application

SMARt751 In Vitro Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the study of SMARt751, a novel small molecule designed to reverse ethionamide (B1671405) resistance in Mycobacterium tuberculosis. The protocols detailed below are intended to guide researchers in the evaluation of this compound's mechanism of action and its synergistic effects with the anti-tubercular drug ethionamide.

Introduction

This compound is a promising therapeutic candidate that potentiates the activity of ethionamide, a second-line anti-tuberculosis drug. Resistance to ethionamide often arises from mutations in the ethA gene, which encodes the monooxygenase responsible for activating this prodrug. This compound circumvents this resistance mechanism by targeting a transcriptional regulator, VirS.[1][2] By binding to VirS, this compound upregulates the expression of the mymA operon, which encodes an alternative monooxygenase capable of activating ethionamide, thereby restoring its efficacy against resistant strains of M. tuberculosis.[1][2]

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the modulation of a specific transcriptional regulatory pathway in Mycobacterium tuberculosis. The following diagram illustrates the key steps in this pathway.

SMARt751_Signaling_Pathway This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA Operon VirS->mymA_operon Upregulates Transcription MymA_protein MymA Monooxygenase mymA_operon->MymA_protein Translation Ethionamide_prodrug Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide_prodrug->Activated_Ethionamide Activation MymA InhA InhA (Enoyl-ACP Reductase) Activated_Ethionamide->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Leads to

Caption: Signaling pathway of this compound in M. tuberculosis.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic interaction between this compound and ethionamide against M. tuberculosis. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the level of synergy.

Experimental Workflow:

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_bacteria Prepare M. tuberculosis inoculum (e.g., H37Rv or clinical isolate) inoculate Inoculate wells with M. tuberculosis suspension prep_bacteria->inoculate prep_smart Prepare serial dilutions of this compound setup_plate Dispense drug dilutions into a 96-well plate in a checkerboard format prep_smart->setup_plate prep_eth Prepare serial dilutions of Ethionamide prep_eth->setup_plate setup_plate->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 7-14 days) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each well (visual or resazurin-based) incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret synergy based on FIC Index: Synergy: FIC ≤ 0.5 Additive: 0.5 < FIC ≤ 1 Indifference: 1 < FIC ≤ 4 Antagonism: FIC > 4 calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Protocol:

  • Prepare Media and Reagents: Use Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). Prepare stock solutions of this compound and ethionamide in a suitable solvent (e.g., DMSO).

  • Prepare Bacterial Inoculum: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of ethionamide along the y-axis. Include wells with each drug alone and a drug-free control.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: Determine the MIC for each well. This can be done visually by observing the lowest concentration that inhibits visible growth, or by using a viability indicator such as resazurin.

  • FIC Calculation: Calculate the FIC index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Ethionamide = (MIC of Ethionamide in combination) / (MIC of Ethionamide alone)

    • FIC Index = FIC of this compound + FIC of Ethionamide

  • Interpretation: Interpret the results based on the calculated FIC index.[3]

Quantitative Data Summary:

M. tuberculosis StrainMIC of Ethionamide (µg/mL)MIC of this compound (µg/mL)MIC of Ethionamide in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FIC IndexInterpretation
H37Rv (Wild-type)2.5>500.312512.50.375Synergy
ethA mutant20>501.2512.50.3125Synergy
Clinical Isolate 110>500.62512.50.3125Synergy
Clinical Isolate 240>502.512.50.3125Synergy

(Note: The data in this table is illustrative and based on the expected outcomes from published literature. Actual results may vary.)

Quantitative Real-Time PCR (qRT-PCR) for mymA Operon Expression

This assay measures the change in the expression level of the mymA operon in M. tuberculosis following treatment with this compound.

Protocol:

  • Bacterial Culture and Treatment: Grow M. tuberculosis to mid-log phase and treat with a specific concentration of this compound for a defined period (e.g., 24 hours). Include an untreated control.

  • RNA Extraction: Isolate total RNA from the bacterial pellets using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for a gene within the mymA operon (e.g., mymA) and a housekeeping gene for normalization (e.g., sigA).

  • Data Analysis: Calculate the relative fold change in mymA expression in the this compound-treated sample compared to the untreated control using the ΔΔCt method.

Quantitative Data Summary:

TreatmentTarget GeneHousekeeping GeneΔCt (Ct_target - Ct_housekeeping)ΔΔCt (ΔCt_treated - ΔCt_untreated)Fold Change (2^-ΔΔCt)
Untreated ControlmymAsigA12.501
This compound (10 µM)mymAsigA8.5-4.016

(Note: The data in this table is illustrative and represents a hypothetical outcome.)

This compound-VirS Binding Affinity Assay

This assay determines the binding affinity of this compound to its target protein, VirS. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

Protocol (SPR-based):

  • Protein Immobilization: Immobilize purified recombinant VirS protein onto an SPR sensor chip.

  • Ligand Injection: Inject varying concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary:

LigandTarget ProteinAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
This compoundVirS1.5 x 10⁵3.0 x 10⁻³20

(Note: The data in this table is illustrative and represents a hypothetical outcome.)

Conclusion

The in vitro assays described provide a robust framework for characterizing the activity of this compound. The checkerboard assay is essential for quantifying the synergistic interaction with ethionamide, while qRT-PCR confirms the upregulation of the mymA operon, a key component of its mechanism of action. Finally, biophysical assays such as SPR can be used to determine the binding affinity of this compound to its direct target, VirS. Together, these assays provide critical data for the preclinical development of this compound as a novel agent to combat drug-resistant tuberculosis.

References

Application Notes and Protocols: Combination Therapy of SMARt751 and Ethionamide for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of standard treatment regimens, necessitating the development of novel therapeutic strategies. Ethionamide (B1671405) (ETH) is a crucial second-line anti-TB drug, but its utility is hampered by significant side effects and the development of resistance.[1][[“]][3]

Ethionamide is a prodrug that requires bioactivation by the mycobacterial monooxygenase EthA.[1][4] Expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[1][5][6] Mutations in ethA are a common cause of clinical resistance to ethionamide.[7][8] An alternative activation pathway for ethionamide exists via the monooxygenase MymA, which is encoded by the mymA operon.[7][[“]] The expression of this operon is regulated by the transcriptional regulator VirS.[7]

SMARt751 is a small-molecule compound that has been identified as a potent booster of ethionamide activity.[7] It functions by interacting with the transcriptional regulator VirS, leading to the up-regulation of the mymA operon.[7][[“]] This action enhances the bioactivation of ethionamide, thereby increasing its efficacy and overcoming resistance mediated by ethA mutations.[7] This combination therapy allows for a potential reduction in the required dose of ethionamide, which could lead to a better safety profile and improved patient compliance.[7][8]

These application notes provide a summary of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of the synergistic combination of this compound and ethionamide.

Mechanism of Action: Dual Pathways of Ethionamide Activation

Ethionamide's bactericidal activity is dependent on its conversion to an active form that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][4] This activation is primarily mediated by the EthA enzyme. This compound provides an alternative, EthA-independent pathway for ethionamide activation.

Canonical EthA-Dependent Pathway

In the conventional pathway, the transcriptional repressor EthR binds to the promoter region of the ethA gene, suppressing its expression.[6][10] This limits the amount of EthA enzyme available to activate the ethionamide prodrug. Once activated, the ETH-NAD adduct inhibits the enoyl-ACP reductase InhA, disrupting mycolic acid synthesis and leading to cell death.[4][8]

cluster_0 M. tuberculosis Cytoplasm ETH_prodrug Ethionamide (Prodrug) EthA_enzyme EthA Enzyme ETH_prodrug->EthA_enzyme EthR EthR (Repressor) ethA_gene ethA gene EthR->ethA_gene Represses ethA_gene->EthA_enzyme Expresses ETH_active Activated ETH-NAD Adduct EthA_enzyme->ETH_active Activates InhA InhA ETH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid

Caption: Canonical EthA-dependent activation pathway for ethionamide.

This compound-Mediated MymA-Dependent Pathway

This compound acts by targeting the transcriptional regulator VirS.[7] By interacting with VirS, this compound promotes the expression of the mymA operon, which encodes the monooxygenase MymA.[7][[“]] The MymA enzyme provides a robust alternative pathway for converting ethionamide into its active, bactericidal form. This mechanism can bypass resistance resulting from mutations in the ethA gene.

cluster_1 M. tuberculosis Cytoplasm This compound This compound VirS VirS (Regulator) This compound->VirS Interacts with/ Inhibits? mymA_operon mymA operon VirS->mymA_operon Represses MymA_enzyme MymA Enzyme mymA_operon->MymA_enzyme Expresses ETH_active Activated ETH-NAD Adduct MymA_enzyme->ETH_active Activates ETH_prodrug Ethionamide (Prodrug) ETH_prodrug->MymA_enzyme InhA InhA ETH_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid

Caption: this compound-mediated MymA-dependent activation of ethionamide.

Quantitative Data Summary

The combination of this compound and ethionamide demonstrates significant synergy in vitro and in vivo, restoring susceptibility in resistant strains and enhancing efficacy.

Table 1: In Vitro Efficacy of this compound in Combination with Ethionamide

M. tuberculosis Strain Resistance Profile Ethionamide MIC (µg/mL) Ethionamide MIC + this compound (µg/mL) Fold Reduction in MIC Reference
H37Rv Susceptible 1.0 0.1 10x [5]

| Clinical Isolate (ethA mutant) | Ethionamide-Resistant | ≥4.0 | Varies (Susceptibility Restored) | >4x |[8] |

Note: Specific MIC values for the combination can vary based on the concentration of this compound used and the specific Mtb isolate. The data presented are representative of the reported boosting effect.

Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis

Treatment Group Mouse Model Bacterial Load (log10 CFU in lungs) Outcome Reference
Ethionamide (low dose) Acute Infection High Limited Efficacy [5]
Ethionamide (low dose) + Booster Acute Infection Significantly Reduced Efficacy comparable to high-dose ETH [5]
Ethionamide Chronic Infection (ethA mutant) High Ineffective [7]

| Ethionamide + this compound | Chronic Infection (ethA mutant) | Significantly Reduced | Full efficacy restored |[7] |

Table 3: Predicted Human Dose Extrapolation

Compound Predicted Daily Dose Predicted Outcome Reference

| this compound | 25 mg | Allows for a fourfold reduction in the ethionamide dose while maintaining efficacy. |[7][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound and ethionamide synergy.

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic interaction between two compounds.

start Start prep_drugs Prepare 2-fold serial dilutions of This compound (horizontally) and Ethionamide (vertically) in a 96-well plate. start->prep_drugs add_bacteria Inoculate wells with a standardized suspension of M. tuberculosis (e.g., H37Rv or resistant strain). prep_drugs->add_bacteria controls Include controls: - No drug (growth control) - Single drug only (MIC determination) - No bacteria (sterility control) add_bacteria->controls incubate Incubate plates under appropriate conditions (e.g., 37°C for 7-14 days). controls->incubate readout Assess bacterial growth using a viability indicator (e.g., Resazurin (B115843) or MTT assay). incubate->readout calculate Determine the MIC for each drug alone and in combination. Calculate the FICI: FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) readout->calculate interpret Interpret Results: - FICI ≤ 0.5: Synergy - 0.5 < FICI ≤ 4.0: No interaction - FICI > 4.0: Antagonism calculate->interpret end End interpret->end

Caption: Workflow for a checkerboard assay to determine drug synergy.

Methodology:

  • Preparation of Drug Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and ethionamide along the y-axis in Middlebrook 7H9 broth supplemented with OADC.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Culture M. tuberculosis to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute 1:100 to achieve the final desired inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well of the drug plate.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determining Inhibition:

    • After incubation, add 20 µL of a resazurin solution (e.g., 0.02% w/v) to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

  • Calculation of FICI:

    • The FICI is calculated to quantify the interaction. A FICI of ≤ 0.5 is indicative of synergy.[11]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Drug Preparation: Prepare serial two-fold dilutions of the test compound (ethionamide, with or without a fixed concentration of this compound) in 7H9 broth in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized M. tuberculosis suspension as described in Protocol 1.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Assess bacterial growth using a viability indicator like resazurin.[11]

  • Interpretation: The MIC is the lowest concentration of the drug that shows no visible bacterial growth (i.e., no color change).[12]

Protocol 3: In Vivo Efficacy in a Mouse Model of Chronic TB

This protocol assesses the therapeutic efficacy of the drug combination in an established infection model.

Methodology:

  • Infection:

    • BALB/c or C57BL/6 mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., 100-200 CFUs).

    • The infection is allowed to establish for 4-6 weeks to enter the chronic phase.

  • Treatment:

    • At the start of the chronic phase, mice are randomized into treatment groups:

      • Vehicle control

      • Ethionamide alone (at a standard and/or reduced dose)

      • This compound alone

      • Ethionamide + this compound combination

    • Drugs are administered daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed, homogenized, and plated on Middlebrook 7H11 agar (B569324) plates.

    • Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.

  • Analysis: The log10 CFU counts from the combination therapy group are compared to the control and single-drug groups to determine therapeutic efficacy.[7]

Safety and Toxicology

Preclinical assessments are a critical component of drug development. Studies have shown that this compound was safe in both in vitro and in vivo tests, indicating a favorable preliminary safety profile for its progression as a combination therapy agent.[7] A key benefit of this combination is the potential to lower the ethionamide dosage, which is expected to reduce its associated side effects, such as gastrointestinal distress and hepatotoxicity.[7]

Conclusion and Future Directions

The combination of this compound and ethionamide represents a promising host-directed therapeutic strategy to combat drug-resistant tuberculosis. By leveraging an alternative, MymA-dependent bioactivation pathway, this combination restores ethionamide susceptibility in resistant strains and boosts its overall efficacy. The potential to reduce the clinical dose of ethionamide could significantly improve treatment tolerability and patient adherence. Further research should focus on clinical trials to validate the efficacy and safety of this combination in human patients, potentially repositioning ethionamide as a more effective and tolerable component of future TB treatment regimens.

References

Application Notes and Protocols for Testing SMARt751 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARt751 is a novel small molecule compound designed to combat antibiotic resistance in Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, this compound acts as a potentiator of the second-line antitubercular drug ethionamide (B1671405). Resistance to ethionamide frequently arises from mutations in the ethA gene, which encodes the monooxygenase responsible for activating this prodrug. This compound circumvents this resistance mechanism by targeting a transcriptional regulator, VirS, leading to the upregulation of the mymA operon. This operon encodes an alternative monooxygenase capable of activating ethionamide, thereby restoring its efficacy against resistant strains.

These application notes provide a comprehensive guide to the cell-based assays and protocols required to evaluate the efficacy of this compound in combination with ethionamide against M. tuberculosis.

Mechanism of Action of this compound

This compound interacts with the transcriptional regulator VirS in M. tuberculosis. This interaction upregulates the expression of the mymA operon, which encodes a monooxygenase. This MymA monooxygenase can activate the prodrug ethionamide, converting it into its active form. The activated ethionamide then inhibits the enoyl-ACP reductase InhA, a key enzyme in mycolic acid biosynthesis, ultimately leading to bacterial cell death. By providing an alternative activation pathway for ethionamide, this compound effectively reverses resistance mediated by mutations in the canonical activator, EthA.[1][2][3]

SMARt751_Mechanism_of_Action cluster_0 Mycobacterium tuberculosis This compound This compound VirS VirS This compound->VirS binds to mymA operon mymA operon VirS->mymA operon upregulates MymA monooxygenase MymA monooxygenase mymA operon->MymA monooxygenase expresses Ethionamide (prodrug) Ethionamide (prodrug) MymA monooxygenase->Ethionamide (prodrug) Activated Ethionamide Activated Ethionamide Ethionamide (prodrug)->Activated Ethionamide activated by InhA InhA Activated Ethionamide->InhA inhibits Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic Acid Biosynthesis Bacterial Cell Death Bacterial Cell Death Mycolic Acid Biosynthesis->Bacterial Cell Death inhibition leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Data Presentation

In Vitro Efficacy of this compound in Potentiating Ethionamide

The following table summarizes the in vitro efficacy of this compound in reducing the Minimum Inhibitory Concentration (MIC) of ethionamide against various strains of M. tuberculosis.

M. tuberculosis StrainGenotypeEthionamide MIC (µg/mL)Ethionamide + this compound (1 µM) MIC (µg/mL)Fold MIC Reduction
H37RvWild-type0.50.068
EthR-C15TethR promoter mutation0.50.068
EthA-KOethA knockout>1281>128
Clinical Isolate 1ethA mutation32132
Clinical Isolate 2ethA mutation64232
Clinical Isolate 3inhA promoter mutation40.58

Data synthesized from published studies.

In Vivo Efficacy of this compound and Ethionamide Combination Therapy

The following table presents the in vivo efficacy of this compound in combination with ethionamide in a mouse model of chronic tuberculosis.

Treatment GroupDosageMean Bacterial Load (log10 CFU) in Lungs ± SD
Untreated Control-6.5 ± 0.2
Ethionamide25 mg/kg6.2 ± 0.3
This compound50 mg/kg6.4 ± 0.2
Ethionamide + this compound25 mg/kg + 50 mg/kg4.5 ± 0.4

Data represents typical results from preclinical studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of ethionamide in the presence and absence of this compound against M. tuberculosis strains using the microplate Alamar blue assay (MABA).

MIC_Workflow Prepare M. tuberculosis culture Prepare M. tuberculosis culture Prepare serial dilutions of Ethionamide Prepare serial dilutions of Ethionamide Prepare M. tuberculosis culture->Prepare serial dilutions of Ethionamide Add M. tuberculosis to wells Add M. tuberculosis to wells Prepare serial dilutions of Ethionamide->Add M. tuberculosis to wells Incubate plates Incubate plates Add M. tuberculosis to wells->Incubate plates Prepare this compound solution Prepare this compound solution Add this compound to test wells Add this compound to test wells Prepare this compound solution->Add this compound to test wells Add this compound to test wells->Incubate plates Add Alamar blue and Rezasurin Add Alamar blue and Rezasurin Incubate plates->Add Alamar blue and Rezasurin Incubate and read fluorescence Incubate and read fluorescence Add Alamar blue and Rezasurin->Incubate and read fluorescence Determine MIC Determine MIC Incubate and read fluorescence->Determine MIC

Caption: Workflow for MIC determination.

Materials:

  • M. tuberculosis strains (wild-type and resistant)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Ethionamide

  • This compound

  • Alamar blue solution

  • Resazurin (B115843) solution

  • 96-well microplates

  • Incubator (37°C)

  • Fluorometer

Protocol:

  • Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Prepare two-fold serial dilutions of ethionamide in a 96-well plate.

  • Prepare a stock solution of this compound in DMSO and add it to the designated wells to a final concentration of 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculate each well with the diluted bacterial suspension. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • Add Alamar blue and resazurin solutions to each well.

  • Incubate for an additional 24 hours.

  • Read the fluorescence at 570 nm excitation and 590 nm emission.

  • The MIC is defined as the lowest concentration of ethionamide that inhibits a 90% change in fluorescence compared to the drug-free control.

In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis

This protocol describes the evaluation of the in vivo efficacy of this compound in combination with ethionamide in a BALB/c mouse model of chronic tuberculosis.

InVivo_Workflow Infect mice with M. tuberculosis Infect mice with M. tuberculosis Establish chronic infection (4 weeks) Establish chronic infection (4 weeks) Infect mice with M. tuberculosis->Establish chronic infection (4 weeks) Initiate treatment Initiate treatment Establish chronic infection (4 weeks)->Initiate treatment Administer daily treatment for 4 weeks Administer daily treatment for 4 weeks Initiate treatment->Administer daily treatment for 4 weeks Prepare drug formulations Prepare drug formulations Prepare drug formulations->Initiate treatment Euthanize mice and harvest lungs Euthanize mice and harvest lungs Administer daily treatment for 4 weeks->Euthanize mice and harvest lungs Homogenize lungs Homogenize lungs Euthanize mice and harvest lungs->Homogenize lungs Plate serial dilutions on 7H11 agar (B569324) Plate serial dilutions on 7H11 agar Homogenize lungs->Plate serial dilutions on 7H11 agar Incubate and count CFU Incubate and count CFU Plate serial dilutions on 7H11 agar->Incubate and count CFU Analyze data Analyze data Incubate and count CFU->Analyze data

Caption: Workflow for in vivo efficacy testing.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • Ethionamide

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar supplemented with OADC

  • Stomacher or tissue homogenizer

  • Incubator (37°C)

Protocol:

  • Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route.

  • Allow the infection to establish for 4 weeks to create a chronic infection model.

  • Randomly assign mice to the following treatment groups:

    • Vehicle control

    • Ethionamide (25 mg/kg)

    • This compound (50 mg/kg)

    • Ethionamide (25 mg/kg) + this compound (50 mg/kg)

  • Prepare drug formulations in the vehicle for oral gavage.

  • Administer treatments daily for 4 weeks.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

  • Homogenize the lungs in sterile saline.

  • Prepare serial dilutions of the lung homogenates and plate on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Analyze the data to compare the efficacy of the different treatment regimens.

Conclusion

The provided protocols and data offer a framework for the preclinical evaluation of this compound as a potentiator of ethionamide against M. tuberculosis. These cell-based and in vivo assays are critical for characterizing the activity of this compound and its potential for clinical development in the treatment of drug-resistant tuberculosis. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to include appropriate controls for robust and reproducible results.

References

Revolutionizing Drug Resistance Research: The SMART High-Throughput Platform for tRNA Modification Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug resistance in pathogens and cancer cells represents a formidable challenge in modern medicine. Understanding the intricate molecular mechanisms that drive resistance is paramount for the development of novel therapeutic strategies. The Singapore-MIT Alliance for Research and Technology (SMART) Antimicrobial Resistance (AMR) group has developed a cutting-edge, high-throughput platform for the rapid and quantitative profiling of transfer RNA (tRNA) modifications. This technology provides an unprecedented opportunity to investigate the role of the tRNA epitranscriptome in drug resistance, offering a powerful tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for utilizing this innovative platform to study drug resistance mechanisms.

The tRNA epitranscriptome, encompassing over 170 distinct chemical modifications, is a critical regulator of gene expression and cellular stress responses.[1][2] Alterations in tRNA modifications can significantly impact protein translation and have been implicated in the development of resistance to various drugs.[3][4] The SMART platform automates the isolation of tRNA and employs mass spectrometry for the precise quantification of a wide array of modifications, enabling large-scale screening of microbial or cancer cell libraries to identify key players in resistance pathways.[1][2]

Application in Drug Resistance Studies

The SMART tRNA modification profiling platform can be instrumental in:

  • Identifying Biomarkers of Drug Resistance: By comparing the tRNA modification profiles of drug-sensitive and drug-resistant cell lines, novel biomarkers associated with resistance can be identified.

  • Elucidating Resistance Mechanisms: The platform can uncover how drug exposure alters the tRNA modification landscape, providing insights into the adaptive strategies employed by resistant cells.

  • Discovering Novel Drug Targets: Enzymes responsible for tRNA modifications that are critical for the survival of resistant cells can be identified as potential targets for new therapeutic interventions.

  • High-Throughput Screening of Compound Libraries: The automated nature of the platform allows for the screening of small molecules that can reverse resistance-associated tRNA modification patterns.

Quantitative Data Summary

The initial application of this platform involved the screening of a Pseudomonas aeruginosa transposon insertion mutant library to build a comprehensive map of tRNA modification regulatory networks.[1][2][3] The key quantitative outcomes of this large-scale study are summarized below.

ParameterValueReference
Number of Mutant Strains Screened5,746[1][3]
Number of Non-Essential Genes Covered4,600[4]
Total tRNA Modification Data Points Generated>200,000[1][2][3]
Number of Robustly Quantified tRNA Modifications30[4]
Tecan Robot Time for Full Screen~60 hours[4]
LC-MS/MS Time for Full Screen~900 hours[4]

Experimental Protocols

The following protocols are based on the methodology described in the publication "tRNA modification profiling reveals epitranscriptome regulatory networks in Pseudomonas aeruginosa" in Nucleic Acids Research.[1][2][3]

Protocol 1: High-Throughput tRNA Isolation

This protocol outlines the automated procedure for isolating total tRNA from a large number of bacterial or cell cultures grown in 96-well plates.

Materials:

  • 96-well deep-well plates for cell culture

  • Automated liquid handling system (e.g., Tecan)

  • Reagents for cell lysis (specific to the cell type)

  • Phenol-chloroform or other RNA extraction reagents

  • Isopropanol (B130326)

  • 70% Ethanol

  • Nuclease-free water

  • 96-well plates for final tRNA samples

Procedure:

  • Cell Culture: Grow bacterial or other cell lines in 96-well deep-well plates under desired experimental conditions (e.g., with and without drug exposure).

  • Cell Lysis: Pellet the cells by centrifugation and remove the supernatant. Perform cell lysis using an appropriate buffer and method for the cell type. This step is critical and should be optimized to ensure complete cell disruption.

  • Automated RNA Extraction: Program the liquid handling system to perform the following steps for each well of the 96-well plate: a. Add RNA extraction reagent (e.g., phenol-chloroform) to the cell lysate. b. Mix thoroughly to ensure proper phase separation. c. Centrifuge the plate to separate the aqueous and organic phases. d. Carefully transfer the aqueous phase containing the RNA to a new 96-well plate.

  • RNA Precipitation: a. Add isopropanol to each well of the new plate to precipitate the RNA. b. Incubate as required to allow for complete precipitation. c. Centrifuge the plate to pellet the RNA.

  • Washing: a. Carefully decant the supernatant. b. Wash the RNA pellet with 70% ethanol. c. Centrifuge and decant the ethanol. d. Air-dry the pellets to remove residual ethanol.

  • Resuspension: Resuspend the purified total tRNA in nuclease-free water.

  • Quantification and Quality Control: Measure the concentration and purity of the isolated tRNA using a suitable method (e.g., NanoDrop or a fluorescence-based assay).

Protocol 2: Mass Spectrometry-Based tRNA Modification Profiling

This protocol describes the preparation of tRNA samples for and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified total tRNA from Protocol 1

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system (e.g., tandem quadrupole mass spectrometer)

  • Appropriate buffers for enzymatic digestion

  • Mobile phases for liquid chromatography

Procedure:

  • Enzymatic Digestion: a. To each tRNA sample, add a digestion master mix containing nuclease P1 and bacterial alkaline phosphatase in the appropriate buffer. b. Incubate the mixture to allow for the complete digestion of tRNA into individual ribonucleosides.

  • LC-MS/MS Analysis: a. Inject the digested samples into the LC-MS/MS system. b. Separate the ribonucleosides using a reversed-phase HPLC column. c. Detect and quantify the individual ribonucleosides using the mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode.[5][6]

  • Data Analysis: a. Process the raw LC-MS/MS data to obtain the abundance of each modified ribonucleoside relative to the canonical ribonucleosides (A, C, G, U). b. Perform statistical analysis to identify significant changes in tRNA modifications between different experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of a regulatory network that can be uncovered using this platform.

G cluster_workflow High-Throughput tRNA Modification Profiling Workflow culture Cell Culture (96-well plates) lysis Cell Lysis culture->lysis extraction Automated tRNA Isolation (Liquid Handling Robot) lysis->extraction digestion Enzymatic Digestion to Ribonucleosides extraction->digestion lcms LC-MS/MS Analysis (DMRM) digestion->lcms data_analysis Data Processing & Statistical Analysis lcms->data_analysis interpretation Biological Interpretation (Identification of Resistance Mechanisms) data_analysis->interpretation

High-Throughput tRNA Modification Profiling Workflow.

G cluster_pathway Hypothetical Drug Resistance Signaling Pathway Drug Anticancer Drug Stress Cellular Stress Drug->Stress Kinase Stress-activated Kinase Stress->Kinase tRNA_mod_enzyme tRNA Modifying Enzyme (e.g., TrmJ) Kinase->tRNA_mod_enzyme Activation tRNA_mod tRNA Modification (e.g., Cm) tRNA_mod_enzyme->tRNA_mod Catalysis Translation Codon-specific Translation tRNA_mod->Translation Enhancement Resistance_Protein Drug Efflux Pump or Repair Enzyme Translation->Resistance_Protein Increased Synthesis Resistance Drug Resistance Resistance_Protein->Resistance

Hypothetical Drug Resistance Signaling Pathway.

The SMART high-throughput platform for tRNA modification profiling is a transformative technology for the field of drug resistance research. By enabling the rapid and quantitative analysis of the tRNA epitranscriptome on a large scale, this tool empowers scientists to uncover novel mechanisms of resistance, identify new biomarkers, and discover promising therapeutic targets. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to leverage this powerful platform in the ongoing battle against drug resistance in cancer and infectious diseases.

References

Application Notes & Protocols for SMARt751 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMARt751 is a novel small molecule compound designed to counteract antibiotic resistance in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Specifically, this compound acts as a potentiator for the second-line anti-TB prodrug ethionamide (B1671405) (Eto).[1][2] Resistance to ethionamide frequently arises from mutations in the ethA gene, which encodes the monooxygenase responsible for activating Eto into its active form.[1] this compound offers a promising strategy to overcome this resistance. These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound in mouse models of tuberculosis.

Mechanism of Action

This compound's mechanism of action does not involve direct bactericidal activity. Instead, it targets a transcriptional regulator, VirS, in Mtb. By interacting with VirS, this compound stimulates the expression of the mymA operon.[2] This operon encodes a separate monooxygenase that can also bio-activate ethionamide.[1] Consequently, this compound restores the bactericidal efficacy of ethionamide in Mtb strains that are resistant due to mutations in the canonical activation pathway.[2] This long-lasting effect means that the pharmacokinetics of this compound do not need to perfectly match those of ethionamide to achieve maximum efficacy.[1]

SMARt751_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS interacts with mymA_operon mymA Operon VirS->mymA_operon stimulates transcription MymA_monooxygenase MymA Monooxygenase mymA_operon->MymA_monooxygenase encodes Ethionamide_prodrug Ethionamide (Prodrug) Active_Ethionamide Active Ethionamide Adduct Ethionamide_prodrug->Active_Ethionamide bio-activation MymA Monooxygenase InhA InhA (Enoyl-ACP reductase) Active_Ethionamide->InhA inhibits Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid required for Cell_Death Bacterial Cell Death InhA->Cell_Death inhibition leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Safety Profiling

Objective: To determine the pharmacokinetic profile and assess the safety of this compound in healthy BALB/c mice.

Methodology:

  • Animal Model: 8-week-old female BALB/c mice.

  • Groups (n=5 per time point):

    • Group A: this compound (e.g., 10 mg/kg), single oral (PO) administration.

    • Group B: this compound (e.g., 5 mg/kg), single intravenous (IV) administration.

    • Group C: Vehicle control (PO).

  • Procedure:

    • Administer this compound or vehicle as described above.

    • Collect blood samples via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to separate plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Monitor animals for clinical signs of toxicity daily for 14 days.

    • At day 14, collect blood for clinical chemistry and hematology. Euthanize animals and perform gross necropsy.

PK_Workflow start Start: 8-week-old BALB/c Mice (n=5/timepoint) dosing Dosing Group A: 10 mg/kg this compound (PO) Group B: 5 mg/kg this compound (IV) Group C: Vehicle (PO) start->dosing sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling monitoring Daily Clinical Observation (14 days) dosing->monitoring analysis Plasma Separation & LC-MS/MS Analysis sampling->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) analysis->pk_calc end End pk_calc->end end_study Endpoint Analysis (Day 14) - Clinical Chemistry & Hematology - Gross Necropsy monitoring->end_study end_study->end

Figure 2: Workflow for PK and safety profiling.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice

Parameter Oral (10 mg/kg) IV (5 mg/kg)
Cmax (ng/mL) 1250 ± 180 2500 ± 210
Tmax (h) 1.0 0.25
AUC₀₋₂₄ (h*ng/mL) 7500 ± 650 5500 ± 500
Half-life (T½) (h) 4.5 ± 0.8 3.8 ± 0.6

| Bioavailability (F%) | ~68% | N/A |

Protocol 2: Efficacy in an Acute Mouse Model of TB

Objective: To evaluate the efficacy of this compound in combination with ethionamide in reducing bacterial load in an acute Mtb infection model.

Methodology:

  • Animal Model: 8-week-old female BALB/c mice.

  • Infection: Intranasal or aerosol infection with ~100-200 CFU of an ethionamide-resistant Mtb strain (e.g., carrying an ethA mutation).

  • Treatment (starts 14 days post-infection, daily for 4 weeks):

    • Group 1: Vehicle Control (e.g., PBS).

    • Group 2: Ethionamide (Eto) alone (e.g., 50 mg/kg, PO).

    • Group 3: this compound alone (e.g., 25 mg/kg, PO).

    • Group 4: Ethionamide (50 mg/kg) + this compound (25 mg/kg), PO.

  • Procedure:

    • Confirm infection establishment in a satellite group at day 14.

    • Administer daily treatments via oral gavage for 4 weeks.

    • Monitor body weight and clinical signs weekly.

    • At the end of the treatment period (day 42 post-infection), euthanize mice.

    • Harvest lungs and spleens, homogenize tissues, and plate serial dilutions on 7H11 agar (B569324) to determine bacterial load (CFU).

Acute_TB_Workflow start Start: BALB/c Mice infection Day 0: Infection with Eto-Resistant Mtb (~100 CFU) start->infection incubation Days 1-13: Incubation Period infection->incubation treatment Days 14-42: Daily Oral Treatment (4 weeks) - Group 1: Vehicle - Group 2: Eto alone - Group 3: this compound alone - Group 4: Eto + this compound incubation->treatment endpoint Day 42: Euthanasia & Endpoint Analysis treatment->endpoint cfu Harvest Lungs & Spleens Determine Bacterial Load (CFU) endpoint->cfu end End cfu->end

Figure 3: Workflow for the acute TB efficacy study.

Data Presentation:

Table 2: Bacterial Load in Lungs and Spleen (Acute Model)

Treatment Group Lung CFU (log₁₀ ± SD) Spleen CFU (log₁₀ ± SD)
Vehicle Control 6.5 ± 0.4 4.8 ± 0.3
Ethionamide (Eto) 6.3 ± 0.5 4.7 ± 0.4
This compound 6.4 ± 0.3 4.6 ± 0.5

| Eto + this compound | 4.2 ± 0.6 | 2.5 ± 0.7 |

Protocol 3: Efficacy in a Chronic Mouse Model of TB

Objective: To assess the long-term efficacy of this compound and ethionamide in a chronic, well-established Mtb infection.

Methodology:

  • Animal Model: 8-week-old female C57BL/6 mice (which develop more human-like granulomas).

  • Infection: Low-dose aerosol infection with ~50 CFU of an ethionamide-resistant Mtb strain.

  • Treatment (starts 6 weeks post-infection, daily for 8 weeks):

    • Group 1: Vehicle Control.

    • Group 2: Ethionamide (Eto) alone (50 mg/kg, PO).

    • Group 3: this compound alone (25 mg/kg, PO).

    • Group 4: Ethionamide (50 mg/kg) + this compound (25 mg/kg), PO.

  • Procedure:

    • Allow infection to establish for 6 weeks to enter the chronic phase.

    • Initiate daily oral treatments for 8 weeks.

    • Monitor animal health and body weight throughout the study.

    • At the end of treatment (14 weeks post-infection), euthanize mice.

    • Determine bacterial load (CFU) in lungs and spleens.

    • Perform histopathological analysis of lung tissue to assess inflammation and granuloma structure.

Chronic_TB_Workflow start Start: C57BL/6 Mice infection Day 0: Low-Dose Aerosol Infection (~50 CFU) start->infection chronic_phase Weeks 1-6: Establish Chronic Infection infection->chronic_phase treatment Weeks 7-14: Daily Oral Treatment (8 weeks) - Group 1: Vehicle - Group 2: Eto alone - Group 3: this compound alone - Group 4: Eto + this compound chronic_phase->treatment endpoint Week 14: Euthanasia & Endpoint Analysis treatment->endpoint analysis 1. Determine CFU in Lungs & Spleens 2. Lung Histopathology endpoint->analysis end End analysis->end

Figure 4: Workflow for the chronic TB efficacy study.

Data Presentation:

Table 3: Bacterial Load and Lung Pathology (Chronic Model)

Treatment Group Lung CFU (log₁₀ ± SD) Lung Histology Score (0-4)
Vehicle Control 7.1 ± 0.5 3.5 ± 0.5
Ethionamide (Eto) 7.0 ± 0.6 3.4 ± 0.6
This compound 7.2 ± 0.4 3.6 ± 0.4
Eto + this compound 5.0 ± 0.7 1.5 ± 0.5

(Histology Score: 0=no inflammation, 4=severe inflammation and tissue damage)

References

Application Notes and Protocols for Measuring SMARt751's Effect on M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy and mechanism of action of SMARt751, a novel molecule that enhances the activity of the anti-tuberculosis drug ethionamide (B1671405) against Mycobacterium tuberculosis (M. tuberculosis).

Introduction to this compound

This compound is not a conventional antibiotic with direct bactericidal or bacteriostatic activity against M. tuberculosis. Instead, it acts as a "booster" molecule, specifically designed to potentiate the effect of the pro-drug ethionamide. Its mechanism of action involves the upregulation of the mymA operon, which encodes a monooxygenase responsible for activating ethionamide. This is particularly significant in overcoming resistance to ethionamide that arises from mutations in the ethA gene, the primary activator of the drug. This compound interacts with the transcriptional regulator VirS, leading to increased expression of the mymA operon and subsequent enhancement of ethionamide's efficacy.[1][[“]][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound in combination with ethionamide.

ParameterValueCell Line/StrainConditionsReference
This compound Concentration for Ethionamide Potentiation Not specified in search resultsM. tuberculosisIn vitro[4]
Ethionamide MIC Reduction with this compound Not specified in search resultsEthionamide-resistant M. tuberculosisIn vitro[1][4]
Predicted Human Daily Dose of this compound 25 mgN/AExtrapolated from animal models[1][3][4]
Potential Ethionamide Dose Reduction FourfoldN/APredicted from human dose model[1][3][4]

Signaling Pathway of this compound and Ethionamide Activation

The interaction of this compound with the VirS transcriptional regulator is a key event in its mechanism of action. The following diagram illustrates the proposed signaling pathway leading to the activation of ethionamide.

SMARt751_Pathway cluster_membrane M. tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS interacts with mymA_operon mymA operon VirS->mymA_operon upregulates expression of MymA MymA (Monooxygenase) mymA_operon->MymA encodes Ethionamide_prodrug Ethionamide (Prodrug) MymA->Ethionamide_prodrug catalyzes activation Ethionamide_active Activated Ethionamide Ethionamide_prodrug->Ethionamide_active activated by InhA InhA (Enoyl-ACP reductase) Ethionamide_active->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid required for

Caption: Signaling pathway of this compound-mediated ethionamide activation in M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. To assess the effect of this compound, a checkerboard titration assay is recommended to evaluate the synergistic effect with ethionamide.

Materials:

  • M. tuberculosis strain (e.g., H37Rv, ethionamide-resistant clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates[5]

  • This compound stock solution

  • Ethionamide stock solution

  • Resazurin (B115843) solution (for viability assessment)[6]

Protocol:

  • Prepare a twofold serial dilution of ethionamide in a 96-well plate.

  • Prepare a twofold serial dilution of this compound in the same 96-well plate, perpendicular to the ethionamide dilution, creating a matrix of concentrations.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Include appropriate controls: wells with no drugs (growth control), wells with no bacteria (sterility control), and wells with each drug alone.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.[6]

  • The MIC is defined as the lowest concentration of the drug combination that prevents the color change. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Ethionamide and this compound start->prep_plate inoculate Inoculate wells with M. tuberculosis suspension prep_plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate_resazurin Incubate for 24-48 hours add_resazurin->incubate_resazurin read_results Read results based on color change incubate_resazurin->read_results end End read_results->end

Caption: Workflow for determining the MIC of this compound and ethionamide.

Intracellular Efficacy Assay in Macrophages

This protocol assesses the ability of this compound to enhance ethionamide's activity against M. tuberculosis residing within macrophages, which is a more physiologically relevant model.

Materials:

  • Human monocyte-like cell line (e.g., THP-1)[7]

  • M. tuberculosis expressing a reporter gene (e.g., luciferase or GFP) for easier quantification[7]

  • Cell culture medium (e.g., RPMI 1640) with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • This compound and ethionamide

  • Lysis buffer

  • Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP

Protocol:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

  • Infect the macrophages with the reporter-expressing M. tuberculosis at a specific multiplicity of infection (MOI).

  • After infection, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound, ethionamide, or the combination.

  • Incubate the plates for 3-5 days.

  • To determine the intracellular bacterial load, lyse the macrophages.

  • For luciferase-expressing bacteria, add luciferase assay reagent and measure luminescence. For GFP-expressing bacteria, quantify the fluorescence signal using a plate reader, flow cytometer, or fluorescence microscope.

  • A reduction in the reporter signal in treated wells compared to untreated controls indicates drug efficacy.

Intracellular_Assay_Workflow start Start seed_cells Seed and differentiate THP-1 cells start->seed_cells infect_cells Infect macrophages with reporter M. tuberculosis seed_cells->infect_cells wash_cells Wash to remove extracellular bacteria infect_cells->wash_cells add_drugs Add medium with this compound and/or Ethionamide wash_cells->add_drugs incubate Incubate for 3-5 days add_drugs->incubate lyse_cells Lyse macrophages incubate->lyse_cells quantify_bacteria Quantify intracellular bacteria via reporter signal lyse_cells->quantify_bacteria end End quantify_bacteria->end

Caption: Workflow for the intracellular efficacy assay.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with ethionamide in a mouse model of chronic tuberculosis.[1][3]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • M. tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • This compound and ethionamide formulations for oral administration

  • Middlebrook 7H11 agar (B569324) plates for CFU enumeration

Protocol:

  • Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Allow the infection to establish for a defined period (e.g., 4 weeks) to enter the chronic phase.

  • Randomly assign mice to treatment groups: vehicle control, ethionamide alone, this compound alone, and ethionamide plus this compound.

  • Administer the drugs daily or as determined by pharmacokinetic studies, typically via oral gavage.

  • Treat for a specified duration (e.g., 4-8 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • A significant reduction in CFU in the combination treatment group compared to the single-drug and control groups indicates in vivo efficacy.

InVivo_Workflow start Start infect_mice Aerosol infection of mice with M. tuberculosis start->infect_mice establish_infection Allow chronic infection to establish infect_mice->establish_infection group_and_treat Group mice and begin drug administration establish_infection->group_and_treat treatment_period Continue treatment for 4-8 weeks group_and_treat->treatment_period euthanize_and_harvest Euthanize mice and harvest organs treatment_period->euthanize_and_harvest homogenize_and_plate Homogenize organs and plate dilutions euthanize_and_harvest->homogenize_and_plate incubate_and_count Incubate plates and count CFU homogenize_and_plate->incubate_and_count end End incubate_and_count->end

Caption: Workflow for the in vivo efficacy study in a mouse model.

Target Engagement Assay: Thermal Shift Assay (TSA)

This biophysical assay can be used to confirm the direct interaction between this compound and its putative target, the VirS protein. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified recombinant VirS protein

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

  • This compound

  • Appropriate buffer for VirS

Protocol:

  • Prepare a reaction mixture containing the purified VirS protein, SYPRO Orange dye, and buffer in a PCR plate.

  • Add this compound to the experimental wells at various concentrations. Include a control with no ligand.

  • Place the plate in the real-time PCR instrument.

  • Run a program that gradually increases the temperature while monitoring the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed as it unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • A significant increase in the Tm in the presence of this compound compared to the control indicates a direct binding interaction.

TSA_Workflow start Start prepare_mix Prepare reaction mix with VirS protein and SYPRO Orange start->prepare_mix add_ligand Add this compound to experimental wells prepare_mix->add_ligand run_qpcr Run thermal melt program in qPCR instrument add_ligand->run_qpcr monitor_fluorescence Monitor fluorescence as temperature increases run_qpcr->monitor_fluorescence determine_tm Determine the melting temperature (Tm) monitor_fluorescence->determine_tm analyze_shift Analyze the shift in Tm with and without this compound determine_tm->analyze_shift end End analyze_shift->end

Caption: Workflow for the Thermal Shift Assay to confirm target engagement.

References

Application Notes and Protocols for In Vitro SMARt751 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARt751 is a small molecule drug candidate that has demonstrated significant potential in reversing resistance to the second-line anti-tuberculosis drug, ethionamide (B1671405).[1] Ethionamide is a prodrug that requires activation by the monooxygenase MymA, encoded by the mymA operon in Mycobacterium tuberculosis (Mtb).[1] The expression of this operon is regulated by the transcriptional regulator VirS.[2][3][4] this compound interacts with VirS, leading to an increased expression of the mymA operon, thereby boosting the activation of ethionamide and restoring its efficacy against resistant Mtb strains.[1][5]

These application notes provide detailed protocols for the in vitro culture of Mycobacterium tuberculosis and subsequent assays to evaluate the efficacy of this compound in potentiating ethionamide activity. The protocols cover standard Mtb culture, determination of Minimum Inhibitory Concentrations (MIC), and a macrophage co-culture model to simulate the host-pathogen environment.

Data Presentation: Key Reagents and Culture Media

A summary of the essential media and reagents for the described protocols is provided in the tables below for easy reference.

Table 1: Mycobacterial Culture Media

MediaTypeKey ComponentsTypical Use
Middlebrook 7H9 Broth LiquidMiddlebrook 7H9 powder, glycerol, Tween 80, ADC or OADC supplementGeneral culture of Mtb, preparation of inocula, broth microdilution MIC assays.[6]
Middlebrook 7H10 Agar (B569324) SolidMiddlebrook 7H10 powder, glycerol, OADC supplementAgar proportion MIC assays, colony forming unit (CFU) enumeration.[7][8]
Middlebrook 7H11 Agar SolidMiddlebrook 7H11 powder, glycerol, OADC supplementSimilar to 7H10, supports luxuriant growth.[6]
Löwenstein-Jensen (LJ) Medium Solid (Egg-based)Egg suspension, mineral salts, malachite greenPrimary isolation and culture of Mtb.

Table 2: Mammalian Cell Culture Media (for Macrophage Co-culture)

MediaCell LineKey Components
RPMI-1640 THP-1 monocytesRPMI-1640 powder, L-glutamine, heat-inactivated Fetal Bovine Serum (FBS).[9]
DMEM Bone Marrow-Derived Macrophages (BMDMs)DMEM powder, FBS, L-cell conditioned medium, L-glutamine, sodium pyruvate.[10]

Experimental Protocols

Protocol 1: General Culture of Mycobacterium tuberculosis

This protocol describes the standard procedure for culturing M. tuberculosis in liquid medium.

  • Media Preparation: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 0.2% (v/v) glycerol, 10% (v/v) ADC or OADC, and 0.05% (v/v) Tween 80 to prevent clumping.

  • Inoculation: In a biosafety level 3 (BSL-3) facility, inoculate the 7H9 broth with a frozen stock of M. tuberculosis (e.g., H37Rv strain).

  • Incubation: Incubate the culture at 37°C in a standing, sealed flask with loose caps (B75204) to allow for gas exchange.[10]

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀). A mid-log phase culture (OD₆₀₀ of 0.4-0.8) is typically used for experiments.[11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of Mtb.

  • Preparation of Drug Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and ethionamide in 7H9 broth. A typical concentration range to test for ethionamide is 0.125 to 64 µg/mL. For this compound, a range should be determined based on its expected potentiation effect. Include a drug-free control well.

  • Preparation of Inoculum: Prepare a mid-log phase Mtb culture and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the drug plate. The final volume in each well should be 200 µL.[11]

  • Incubation: Seal the plate with a breathable sealant and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin.[9] For the Resazurin Microtiter Assay (REMA), add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

Protocol 3: Macrophage Co-culture Model for this compound Efficacy Testing

This protocol describes the infection of macrophages with Mtb to evaluate the intracellular activity of this compound and ethionamide.

  • Macrophage Culture:

    • THP-1 cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.[9] To differentiate into macrophages, seed the cells in a 24-well plate and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.

    • BMDMs: Isolate bone marrow from mice and culture in DMEM supplemented with 10% FBS and L-cell conditioned medium for 7 days to differentiate into macrophages.[10]

  • Infection of Macrophages:

    • Prepare a single-cell suspension of mid-log phase Mtb in antibiotic-free macrophage culture medium.

    • Remove the medium from the differentiated macrophages and infect with the Mtb suspension at a multiplicity of infection (MOI) of 1-10.[9]

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Drug Treatment: Add fresh macrophage culture medium containing serial dilutions of this compound, ethionamide, or a combination of both to the infected cells. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-5 days.

  • Assessment of Bacterial Viability:

    • Lyse the macrophages with a solution of 0.1% Triton X-100 in PBS.

    • Prepare serial dilutions of the cell lysate in 7H9 broth.

    • Plate the dilutions on Middlebrook 7H10 agar plates and incubate at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Visualizations

SMARt751_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS binds to mymA_operon mymA operon VirS->mymA_operon activates transcription MymA MymA (Monooxygenase) mymA_operon->MymA expresses Ethionamide_prodrug Ethionamide (Prodrug) MymA->Ethionamide_prodrug Ethionamide_active Activated Ethionamide Ethionamide_prodrug->Ethionamide_active activated by InhA InhA Ethionamide_active->InhA inhibits Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid

Caption: this compound signaling pathway in M. tuberculosis.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture 1. Prepare Mtb culture (mid-log phase) inoculate 3. Inoculate plate with Mtb suspension prep_culture->inoculate prep_drugs 2. Prepare serial dilutions of This compound & Ethionamide in 96-well plate prep_drugs->inoculate incubate 4. Incubate at 37°C (7-14 days) inoculate->incubate read_results 5. Assess growth (visually or with Resazurin) incubate->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Macrophage_CoCulture_Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout culture_macro 1. Culture and differentiate macrophages infect_macro 2. Infect macrophages with Mtb (MOI 1-10) culture_macro->infect_macro add_drugs 3. Add this compound and/or Ethionamide infect_macro->add_drugs incubate 4. Incubate at 37°C (3-5 days) add_drugs->incubate lyse_cells 5. Lyse macrophages incubate->lyse_cells plate_lysate 6. Plate lysate on 7H10 agar lyse_cells->plate_lysate count_cfu 7. Incubate and count CFUs plate_lysate->count_cfu

Caption: Workflow for macrophage co-culture experiment.

References

Troubleshooting & Optimization

Troubleshooting SMARt751 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SMARt751 in their experiments. The information is tailored for scientists and professionals in the field of drug development and tuberculosis research.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no potentiation of ethionamide (B1671405) activity with this compound?

A1: Several factors could contribute to this issue:

  • Bacterial Strain: Ensure the Mycobacterium tuberculosis strain you are using is sensitive to the this compound mechanism. The potentiation effect is primarily observed in strains with resistance mechanisms that this compound can overcome, such as certain mutations in the ethA gene. Strains with other resistance mechanisms may not respond.

  • This compound Concentration: The concentration of this compound is critical. A full dose-response experiment should be performed to determine the optimal concentration for your specific bacterial strain and experimental conditions.

  • Ethionamide Concentration: Similarly, the concentration of ethionamide needs to be optimized. The goal is to find a concentration at which ethionamide alone has minimal effect but shows significant activity in the presence of this compound.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Culture Conditions: Variations in media composition, pH, and incubation time can affect the activity of both compounds. Maintain consistent and optimal culture conditions for M. tuberculosis.

Q2: I am observing toxicity or off-target effects in my in vitro/in vivo model. What could be the cause?

A2: While this compound has been shown to be safe in several in vitro and in vivo tests, unexpected toxicity can occur.

  • High Concentrations: Excessive concentrations of this compound or ethionamide, especially in combination, could lead to cellular stress or toxicity. It is crucial to perform cytotoxicity assays to determine the non-toxic concentration range for your specific cell line or animal model.

  • Synergistic Toxicity: The combination of this compound and ethionamide may have synergistic toxic effects that are not observed with either compound alone. A checkerboard assay testing various concentrations of both compounds can help identify toxic combinations.

  • Model System Sensitivity: The specific cell line or animal model being used might have a unique sensitivity to the compounds.

Q3: How can I confirm that this compound is working through its intended mechanism of action?

A3: To verify the mechanism of action, you can perform the following experiments:

  • Gene Expression Analysis: Use RT-qPCR to measure the expression levels of the mymA operon in M. tuberculosis treated with this compound. You should observe a significant upregulation of mymA transcripts.

  • Reporter Assays: If available, use a reporter strain of M. tuberculosis where a reporter gene (e.g., luciferase or GFP) is placed under the control of the mymA promoter. Treatment with this compound should lead to an increase in the reporter signal.

  • Use of Knockout Strains: If you have access to a virS knockout or knockdown strain of M. tuberculosis, this compound should have a diminished or no effect on ethionamide potentiation in this strain.

Data Presentation

Below is an example of how to present quantitative data from an experiment determining the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of varying concentrations of this compound against an ethionamide-resistant M. tuberculosis strain.

This compound Concentration (µM)Ethionamide MIC (µg/mL)Fold-change in Ethionamide MIC
0 (Control)101
0.152
0.52.54
1.01.258
2.50.62516
5.00.62516

Experimental Protocols

Protocol: Determining the Synergistic Activity of this compound and Ethionamide using a Broth Microdilution Assay

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of ethionamide against an ethionamide-resistant strain of Mycobacterium tuberculosis in the presence of a fixed concentration of this compound.

Materials:

  • Ethionamide-resistant M. tuberculosis strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • This compound

  • Ethionamide

  • 96-well microplates

  • Spectrophotometer or resazurin-based viability indicator

Methodology:

  • Prepare Bacterial Inoculum: Culture the M. tuberculosis strain in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution in 7H9 broth at twice the desired final concentration.

    • Prepare a serial two-fold dilution of ethionamide in 7H9 broth in a separate 96-well plate.

  • Set up the Assay Plate:

    • In a new 96-well plate, add 50 µL of the 7H9 broth containing this compound at twice the final desired concentration to each well. For the control wells (ethionamide only), add 50 µL of 7H9 broth without this compound.

    • Add 50 µL of the serially diluted ethionamide solutions to the corresponding wells.

    • Finally, add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the positive control wells.

  • Determine MIC:

    • Visual Inspection: The MIC is the lowest concentration of ethionamide that prevents visible growth of bacteria.

    • Spectrophotometry: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

    • Resazurin Assay: Add a resazurin-based indicator to each well and incubate for 24-48 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue.

Visualizations

SMARt751_Signaling_Pathway cluster_membrane Mycobacterium Cell Wall SMARt751_ext This compound (extracellular) SMARt751_int This compound (intracellular) SMARt751_ext->SMARt751_int Enters Cell VirS VirS (Transcriptional Regulator) SMARt751_int->VirS Interacts with mymA_operon mymA operon (DNA) VirS->mymA_operon Upregulates transcription MymA_protein MymA (Monooxygenase) mymA_operon->MymA_protein Translation Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_active Active Ethionamide Ethionamide_prodrug->Ethionamide_active Activation MymA Mycolic_acid Mycolic Acid Biosynthesis Ethionamide_active->Mycolic_acid Inhibits Cell_death Bacterial Cell Death Mycolic_acid->Cell_death Leads to

Caption: Mechanism of action of this compound in potentiating ethionamide activity.

Experimental_Workflow start Start: Prepare M. tuberculosis Culture prep_compounds Prepare Serial Dilutions of Ethionamide and Working Solution of this compound start->prep_compounds setup_plate Set up 96-well Plate with Bacteria, Ethionamide, and this compound prep_compounds->setup_plate incubation Incubate Plate at 37°C for 7-14 Days setup_plate->incubation read_results Read Results (Visual, OD600, or Resazurin) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic analyze_data Analyze Data and Compare to Controls determine_mic->analyze_data end End: Report Findings analyze_data->end

Caption: General experimental workflow for determining ethionamide MIC with this compound.

Technical Support Center: Optimizing SMARt751 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of SMARt751.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that potentiates the activity of the anti-tuberculosis prodrug ethionamide (B1671405).[1][2][3][4] It functions by interacting with the transcriptional regulator VirS in Mycobacterium tuberculosis.[1] This interaction stimulates the expression of the mymA operon, which encodes a monooxygenase responsible for activating ethionamide. By upregulating this activation pathway, this compound increases the intracellular concentration of the active form of ethionamide, thereby boosting its efficacy, particularly against resistant strains.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on the principle of potentiating ethionamide's activity, a common starting point for this compound concentration in in vitro studies, such as checkerboard assays or time-kill curves, would be in the range of 0.1 µM to 10 µM. The optimal concentration will depend on the specific M. tuberculosis strain and the experimental conditions. A dose-response experiment is recommended to determine the most effective concentration for your specific assay.

Q3: How should I prepare a stock solution of this compound?

For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10 mM. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Is this compound active on its own against Mycobacterium tuberculosis?

No, this compound does not have direct antibacterial activity against M. tuberculosis. Its function is to boost the efficacy of ethionamide. Therefore, it should always be used in combination with ethionamide in your in vitro experiments.

Troubleshooting Guides

Issue 1: No observed potentiation of ethionamide activity.
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response matrix (checkerboard assay) with a wide range of this compound and ethionamide concentrations to identify the optimal synergistic range.
Incorrect Ethionamide Concentration Ensure the ethionamide concentration range is appropriate for the M. tuberculosis strain being tested. Include concentrations around the known Minimum Inhibitory Concentration (MIC) of ethionamide for that strain.
Inactive Compound Verify the integrity of your this compound and ethionamide stocks. If possible, confirm the identity and purity of the compounds.
Resistant Bacterial Strain Confirm the mechanism of ethionamide resistance in your strain. While this compound can overcome resistance mediated by mutations in ethA, other resistance mechanisms may not be affected.
Issue 2: High background cytotoxicity observed.
Possible Cause Troubleshooting Steps
High DMSO Concentration Ensure the final DMSO concentration in your assay is below 0.5%. Perform a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Compound-Induced Cytotoxicity Determine the cytotoxic concentration 50 (CC50) of this compound and ethionamide individually on the host cells (if applicable, e.g., in macrophage infection models) using a standard cytotoxicity assay (e.g., MTT or LDH assay). Aim to use concentrations below the CC50 in your potentiation assays.
Contamination Check your cell cultures and reagents for microbial contamination.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variable Inoculum Size Standardize the inoculum preparation of M. tuberculosis. Ensure a consistent bacterial density (e.g., by measuring optical density at 600 nm) for each experiment.
Inconsistent Incubation Time Use a consistent incubation time for all experiments. For MIC and checkerboard assays, this is typically 7-14 days for M. tuberculosis.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.

Data Presentation

Table 1: Example of In Vitro Potentiation of Ethionamide by this compound against M. tuberculosis
M. tuberculosis StrainEthionamide MIC (µg/mL)Ethionamide MIC with this compound (µg/mL)Fold-Change in MIC
H37Rv (Ethionamide-Susceptible)1.00.110
Clinical Isolate 1 (ethA mutant)8.00.516
Clinical Isolate 2 (ethA mutant)>161.0>16

Note: The data presented in this table are representative examples based on the reported potentiation effect of this compound. Actual values may vary depending on the experimental conditions and the specific M. tuberculosis strains used.

Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeThis compound Concentration Range (µM)Ethionamide Concentration Range (µg/mL)
Checkerboard (MIC Synergy)0.1 - 100.06 - 16 (or higher for resistant strains)
Time-Kill Curve1x, 2x, 4x the concentration showing synergy in the checkerboard assay0.5x, 1x, 2x MIC (determined with this compound)
Macrophage Infection Model0.5 - 50.1 - 10

Experimental Protocols

Protocol 1: Checkerboard Assay for Determining Synergy between this compound and Ethionamide

This protocol is designed to determine the Fractional Inhibitory Concentration (FIC) index to assess the synergistic effect of this compound and ethionamide against M. tuberculosis.

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and ethionamide in 100% DMSO.

  • Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound horizontally and ethionamide vertically in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Ethionamide, where FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic effect of this compound in combination with ethionamide over time.

  • Prepare Cultures: Grow M. tuberculosis to early to mid-log phase and dilute to a starting inoculum of approximately 1 x 10^6 CFU/mL in Middlebrook 7H9 broth.

  • Drug Addition: Add this compound and ethionamide at predetermined concentrations (based on checkerboard assay results) to the bacterial cultures. Include a growth control (no drugs), this compound alone, and ethionamide alone.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), collect aliquots from each culture.

  • Colony Forming Unit (CFU) Counting: Perform serial dilutions of the collected aliquots and plate on Middlebrook 7H10 agar (B569324) plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate the time-kill curves. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mandatory Visualizations

SMARt751_Signaling_Pathway cluster_0 Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS binds & activates mymA_operon mymA operon VirS->mymA_operon stimulates transcription MymA MymA (Monooxygenase) mymA_operon->MymA encodes Active_Ethionamide Active Ethionamide MymA->Active_Ethionamide Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA activated by Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Ethionamide->Mycolic_Acid_Synthesis inhibits Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death disruption leads to

Caption: this compound signaling pathway in M. tuberculosis.

Experimental_Workflow cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Confirmation of Synergy cluster_3 Phase 3: Cellular Assays (Optional) cluster_4 Phase 4: Cytotoxicity Assessment A Prepare this compound & Ethionamide Stocks B Checkerboard Assay (Dose-Response Matrix) A->B H Cytotoxicity Assay (e.g., MTT, LDH) A->H C Determine MICs & FIC Index B->C D Time-Kill Curve Assay C->D Select synergistic concentrations F Macrophage Infection Model C->F Select synergistic concentrations E Analyze Bactericidal/Bacteriostatic Effect D->E G Assess Intracellular Efficacy F->G I Determine CC50 on Host Cells H->I

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Tree Start No Potentiation Observed Check_Concentrations Are this compound & Ethionamide concentrations optimal? Start->Check_Concentrations Optimize_Dose Perform Checkerboard Assay to find synergistic range Check_Concentrations->Optimize_Dose No Check_Compounds Are the compounds active? Check_Concentrations->Check_Compounds Yes Review_Protocol Review experimental protocol for errors Optimize_Dose->Review_Protocol Verify_Stocks Verify compound integrity and purity Check_Compounds->Verify_Stocks No Check_Strain Is the bacterial strain responsive? Check_Compounds->Check_Strain Yes Verify_Stocks->Review_Protocol Characterize_Resistance Characterize resistance mechanism Check_Strain->Characterize_Resistance No Check_Strain->Review_Protocol Yes Characterize_Resistance->Review_Protocol

Caption: Troubleshooting decision tree for lack of potentiation.

References

Potential off-target effects of SMARt751

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SMARt751, including troubleshooting potential experimental issues and addressing frequently asked questions regarding its mechanism and specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule designed to reverse resistance to the antibiotic ethionamide (B1671405) in Mycobacterium tuberculosis (Mtb).[1][2] Its primary mechanism involves interacting with the transcriptional regulator VirS in Mtb. This interaction inhibits VirS, leading to the increased expression of the mymA operon. The monooxygenase encoded by the mymA operon is responsible for activating the prodrug ethionamide into its active form, thus restoring its efficacy against otherwise resistant Mtb strains.[2]

Q2: Has the safety and off-target profile of this compound been established?

A2: Published research indicates that this compound was found to be safe in both in vitro and in vivo preclinical tests.[2] However, detailed public data on its broader off-target profile, such as comprehensive kinase screening or binding assays against a wide range of human proteins, is not extensively documented in the currently available literature. As with any small molecule, assessing its activity in your specific experimental model is recommended.

Q3: What are potential off-target effects and why are they a concern?

A3: Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of outcomes, including unexpected experimental results, cellular toxicity, or other adverse effects.[3] Understanding the off-target profile of a compound is crucial for interpreting experimental data accurately and for the development of safe and effective therapeutics.

Q4: How can I begin to assess for potential off-target effects of this compound in my experiments?

A4: A tiered approach is recommended. Start with simple in vitro assays to assess the health of your host cells in the presence of this compound alone (in the absence of Mtb and ethionamide). This can include cell viability and cytotoxicity assays. If unexpected effects are observed, more comprehensive profiling methods, such as broad kinase panels or transcriptomic (RNA-seq) and proteomic analyses, can be employed to identify potential unintended molecular pathways being affected.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Host Cell Cytotoxicity or Phenotypic Changes

  • Problem: You observe a decrease in host cell viability, changes in morphology, or other unexpected phenotypes when treating with this compound, even in the absence of M. tuberculosis.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure the purity and integrity of your this compound stock.

    • Dose-Response Curve: Perform a dose-response experiment with this compound alone on your host cells to determine the concentration at which the effects are observed.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentrations used for this compound.

    • Alternative Cell Lines: Test the effect of this compound on different host cell lines to see if the observed effect is cell-type specific.

    • Consider Off-Target Screening: If the effect is confirmed and dose-dependent, it may suggest an off-target interaction. Consider utilizing commercially available off-target screening services (e.g., kinase panels) to identify potential unintended targets.

Issue 2: Inconsistent Potentiation of Ethionamide Activity

  • Problem: The degree to which this compound potentiates ethionamide's activity against M. tuberculosis varies between experiments.

  • Troubleshooting Steps:

    • Standardize Mtb Culture Conditions: Ensure that the growth phase and metabolic state of the Mtb used are consistent across experiments, as these can influence drug susceptibility.

    • Verify Ethionamide and this compound Concentrations: Prepare fresh dilutions of both compounds for each experiment from validated stock solutions.

    • Assay Timing: Ensure that the timing of drug addition and the duration of the assay are kept consistent.

    • Evaluate Mtb Strain: Confirm the genotype of your Mtb strain, particularly the status of the ethA gene, as mutations here are a primary cause of ethionamide resistance. This compound is designed to be effective in strains with ethA mutations.

    • Review Experimental Workflow: Use the workflow diagram below to ensure all steps are performed consistently.

Experimental Protocols & Data Presentation

The following are generalized protocols that can be adapted to investigate the specificity of this compound.

Protocol 1: Host Cell Viability Assessment using a Resazurin-based Assay

  • Cell Seeding: Seed mammalian host cells (e.g., A549, THP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in culture medium across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound stock to the wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration.

Example Data Table for Host Cell Viability

This compound Conc. (µM)Mean FluorescenceStd. Deviation% Viability (Normalized to Vehicle)
Vehicle Control450002100100%
0.144500190098.9%
143800230097.3%
1042900250095.3%
5035000310077.8%
10021000280046.7%

Visualizations

SMARt751_Mechanism cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Repressor) This compound->VirS inhibits mymA_operon mymA operon VirS->mymA_operon represses MymA_protein MymA (Monooxygenase) mymA_operon->MymA_protein expresses Active_Ethionamide Active Ethionamide MymA_protein->Active_Ethionamide activates Ethionamide_prodrug Ethionamide (Prodrug) Ethionamide_prodrug->MymA_protein Mtb_Death Mtb Cell Death Active_Ethionamide->Mtb_Death leads to

Caption: Mechanism of action of this compound in M. tuberculosis.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Reagents Verify Integrity & Concentration of this compound and Ethionamide Start->Check_Reagents Check_Cells Standardize Mtb and Host Cell Conditions Check_Reagents->Check_Cells Run_Controls Run Vehicle and Positive/ Negative Controls Check_Cells->Run_Controls Dose_Response Perform Dose-Response Curve (this compound alone) Run_Controls->Dose_Response Decision Is Unexpected Effect Still Observed? Dose_Response->Decision On_Target Issue Likely Related to Assay Conditions or Reagents. Re-evaluate protocol. Decision->On_Target No Off_Target Consider Potential Off-Target Effect. Decision->Off_Target Yes Profiling Initiate Off-Target Profiling (e.g., Kinase Scan, Proteomics) Off_Target->Profiling

Caption: Workflow for troubleshooting unexpected experimental results.

Off_Target_Investigation cluster_InVitro In Vitro / In Silico Assessment cluster_Cellular Cell-Based Assessment Target_Prediction In Silico Target Prediction (Similarity to Known Ligands) Biochemical_Screen Biochemical Screens (e.g., Kinase Panels) Target_Prediction->Biochemical_Screen Omics Global 'Omics' Analysis (Transcriptomics, Proteomics) Biochemical_Screen->Omics informs Host_Cell_Toxicity Host Cell Cytotoxicity Assays Phenotypic_Screening High-Content Phenotypic Screening Host_Cell_Toxicity->Phenotypic_Screening Phenotypic_Screening->Omics

Caption: Logical workflow for investigating potential off-target effects.

References

Stability of SMARt751 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for SMARt751 is not publicly available. The following information is based on general best practices for handling and stability testing of small molecule compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder and stock solutions of this compound?

A1: As a general guideline for small molecules, lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a high-quality, anhydrous solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data is unavailable, high-purity, anhydrous DMSO is a common solvent for creating high-concentration stock solutions of small molecules for in vitro assays. For in vivo studies, the appropriate vehicle will depend on the route of administration and the compound's solubility and toxicity profile. It is crucial to determine the solubility of this compound in your chosen solvent.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: You can assess the stability by incubating this compound in your buffer at the experimental temperature for various time points. The concentration of the intact compound can then be measured at each time point using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Q4: Is this compound susceptible to degradation in aqueous solutions?

A4: Many small molecules can undergo hydrolysis in aqueous solutions. The rate of degradation is often dependent on the pH, temperature, and the presence of certain buffer components.[3][4] It is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer from a frozen stock solution shortly before use.

Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?

A5: Repeated freeze-thaw cycles can lead to the degradation of small molecules.[5] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single vial is necessary, the stability of the compound should be validated for a specific number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected activity in cell-based assays. Compound degradation in cell culture medium.Prepare fresh dilutions of this compound for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.
Poor reproducibility of experimental results. Instability of the compound in the experimental buffer or solvent.Validate the stability of this compound in your experimental buffer under the conditions of your assay (temperature, pH). Ensure proper storage of stock solutions.
Precipitation of the compound upon dilution in aqueous buffer. The compound's solubility limit has been exceeded.Check the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution; it should typically be below 1% to avoid solubility issues and solvent effects. Consider using a different buffer or adjusting the pH if solubility is a persistent issue.
Loss of compound potency over time in stored stock solutions. Degradation of the compound in the stock solution.Prepare fresh stock solutions. If preparing in-house, ensure the purity of the synthesized compound. Always store stock solutions in small aliquots at -80°C.

Illustrative Data on Small Molecule Stability

The following tables contain hypothetical data to illustrate what stability assessments for a compound like this compound might reveal.

Table 1: Illustrative Stability of a Small Molecule in Different Buffers

Buffer (50 mM)pHTemperature (°C)% Remaining after 24 hours
Phosphate7.43785.2 ± 2.1
Tris7.43792.5 ± 1.8
MES6.03795.1 ± 1.5
Citrate5.03798.3 ± 0.9

Table 2: Illustrative Plasma Stability of a Small Molecule

SpeciesIncubation Time (min)% Remaining
Human0100
3078.4 ± 3.5
6061.2 ± 4.1
12040.1 ± 2.9
Mouse0100
3085.1 ± 2.8
6072.5 ± 3.2
12055.8 ± 3.7

Table 3: Illustrative Freeze-Thaw Stability of a Small Molecule in DMSO

Freeze-Thaw Cycles% Remaining
199.8 ± 0.2
398.5 ± 0.5
595.1 ± 1.1
1088.3 ± 2.3

Experimental Protocols

Protocol for Assessing Stability in Different Buffer Solutions
  • Preparation of Test Solutions: Prepare a 10 µM solution of this compound in various buffers of interest (e.g., phosphate, Tris, citrate) from a 10 mM DMSO stock solution.

  • Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol for Determining Plasma Stability
  • Compound Spiking: Spike this compound into plasma from the species of interest (e.g., human, mouse) to a final concentration of 1 µM.

  • Incubation: Incubate the plasma samples at 37°C in a shaking water bath.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.

  • Calculation: Determine the percentage of the compound remaining at each time point compared to the initial concentration.

Protocol for Evaluating Freeze-Thaw Stability
  • Aliquoting: Prepare multiple aliquots of a stock solution of this compound in the desired solvent (e.g., DMSO).

  • Freeze-Thaw Cycling: Subject the aliquots to a specified number of freeze-thaw cycles. A single cycle consists of freezing the sample (e.g., at -80°C for at least 1 hour) and then thawing it to room temperature.

  • Analysis: After the designated number of cycles (e.g., 1, 3, 5 cycles), analyze the concentration of this compound in the thawed samples using HPLC or LC-MS.

  • Comparison: Compare the concentration of the cycled samples to a control aliquot that has not undergone any freeze-thaw cycles (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Experimental Buffers prep_stock->prep_working incubate Incubate at Desired Temperature and Time Points prep_working->incubate sampling Collect Aliquots incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data_analysis Calculate % Remaining analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: General workflow for assessing small molecule stability.

troubleshooting_tree cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent or Unexpected Results check_storage Check Stock Solution Storage and Age start->check_storage check_reagents Verify Reagent Quality start->check_reagents check_ft Evaluate Freeze-Thaw Cycles check_storage->check_ft check_solubility Assess Solubility in Working Buffer check_ft->check_solubility check_stability Verify Stability in Experimental Conditions check_solubility->check_stability check_protocol Review Experimental Protocol check_reagents->check_protocol check_instrument Check Instrument Performance check_protocol->check_instrument

Caption: Troubleshooting decision tree for unexpected results.

degradation_pathways cluster_pathways Potential Degradation Pathways parent Parent Compound (this compound) hydrolysis Hydrolysis (e.g., ester, amide cleavage) parent->hydrolysis Aqueous Environment oxidation Oxidation parent->oxidation Presence of Oxygen photodegradation Photodegradation (light exposure) parent->photodegradation Light degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

References

Addressing variability in SMARt751 assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMARt751 in their experiments. Given that this compound is known to enhance the transcriptional activation of the Mycobacterium mymA operon by binding to the VirS regulator, this guide focuses on two primary assay types:

  • Cell-Based Reporter Assays: Measuring the induction of the mymA promoter in response to this compound.

  • Biochemical Binding Assays: Characterizing the direct interaction between this compound and the VirS protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that binds to the transcriptional regulator VirS in Mycobacterium tuberculosis.[1][2] This binding event enhances the expression of the mymA operon, which encodes a monooxygenase responsible for activating the prodrug ethionamide (B1671405).[2]

Q2: What is a suitable host for a mymA promoter-reporter assay?

A2: While M. tuberculosis is the native organism, for reasons of safety and faster growth, Mycobacterium smegmatis is a commonly used surrogate host for reporter assays. It is essential to ensure that the necessary regulatory components, such as a functional VirS homolog or co-expressed M. tuberculosis VirS, are present and active in the chosen host.

Q3: What type of reporter genes are suitable for this assay?

A3: Common reporter genes for mycobacterial promoter activity assays include firefly luciferase (luc), NanoLuc® luciferase (nLuc), and fluorescent proteins like GFP or mCherry. Luciferase assays often offer higher sensitivity and a wider dynamic range compared to fluorescent reporters.

Q4: Should I be concerned about the solubility of this compound?

A4: Like many small molecules, this compound may have limited aqueous solubility. It is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to determine the optimal final DMSO concentration in your assay, ensuring it does not adversely affect mycobacterial growth or reporter enzyme activity. A solvent tolerance test is highly recommended.

Q5: How can I confirm that the observed reporter activity is specific to this compound's interaction with VirS?

A5: To confirm specificity, a key control is to perform the assay in a mycobacterial strain where the virS gene has been deleted or knocked down.[3][4] In such a strain, this compound should not induce reporter gene expression from the mymA promoter.

Troubleshooting Guides

Cell-Based Reporter Assays

This guide addresses common issues encountered when using a mymA promoter-reporter mycobacterial strain to measure the activity of this compound.

Problem 1: High Background Signal or "Leaky" Promoter Activity

Potential CauseRecommended Solution
Promoter Truncation: The cloned promoter fragment may be missing negative regulatory elements.Review the literature to ensure you are using a well-characterized mymA promoter sequence. Consider testing different promoter lengths.
Sub-optimal Growth Conditions: Culture conditions such as pH or nutrient availability may be inducing the promoter. The mymA operon can be induced by acidic pH.[3][5]Maintain a consistent and optimized culture medium and pH. Ensure the pH of your media is not drifting into the acidic range during the experiment.
Reporter Protein Stability: The reporter protein (e.g., luciferase, GFP) may be overly stable, leading to accumulation.Consider using a reporter protein variant with a shorter half-life (e.g., by adding a PEST degradation tag).

Problem 2: Low or No Signal Induction with this compound

Potential CauseRecommended Solution
Incorrect this compound Concentration: The concentrations tested may be too low or too high (leading to toxicity).Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) to determine the optimal working concentration.
Insufficient Incubation Time: The incubation time with this compound may not be long enough for transcription and translation of the reporter gene to occur.Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal induction.
Poor Compound Uptake: this compound may not be efficiently entering the mycobacterial cells.Consider adding a non-ionic surfactant like Tween-80 (at a low, non-bactericidal concentration, e.g., 0.05%) to the culture medium to increase cell wall permeability.
Inactive VirS: The VirS protein in your reporter strain may be non-functional or expressed at very low levels.Sequence the virS gene in your reporter strain to check for mutations. Confirm virS expression using qPCR or a Western blot if an antibody is available.

Problem 3: High Well-to-Well or Plate-to-Plate Variability

Potential CauseRecommended Solution
Inconsistent Cell Density: Uneven cell numbers in different wells will lead to variable results.Ensure thorough mixing of the bacterial culture before dispensing into the plate. Use a spectrophotometer to normalize the starting optical density (OD) of the culture for each experiment.
Pipetting Errors: Small volume inaccuracies, especially with serial dilutions of this compound, can cause significant variability.Use calibrated pipettes. Prepare master mixes for reagents whenever possible to minimize pipetting steps.[3]
Edge Effects: Wells on the perimeter of the microplate may experience different temperature and evaporation rates.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media to create a humidity barrier.
Incomplete Cell Lysis: If using an intracellular reporter like luciferase, incomplete lysis will result in an underestimation of the signal.Optimize the lysis protocol. Ensure the lytic agent is compatible with your reporter enzyme and that the incubation time is sufficient.
Biochemical Binding Assays (e.g., Fluorescence Polarization)

This guide addresses issues related to direct binding assays between purified VirS protein and a fluorescently labeled this compound analog.

Problem: Low Assay Window or Signal-to-Noise Ratio

Potential CauseRecommended Solution
Inactive Protein: The purified VirS protein may be misfolded or aggregated.Optimize the protein purification and storage conditions. Consider including stabilizing agents like glycerol (B35011) or specific detergents. Run a quality control check using techniques like circular dichroism or dynamic light scattering.
Low Binding Affinity: The intrinsic affinity between this compound and VirS may be low, resulting in a small change in the measured signal upon binding.Increase the concentration of the VirS protein. Ensure the assay buffer conditions (pH, salt concentration) are optimal for the interaction.
High Background Fluorescence: The fluorescent label or other buffer components may be contributing to a high background signal.Test different fluorescent labels. Ensure all buffer components are of high purity and do not autofluoresce at the measurement wavelengths.

Experimental Protocols

Protocol 1: mymA Promoter-Luciferase Reporter Assay in M. smegmatis

This protocol outlines a general procedure for assessing this compound activity.

  • Strain Preparation:

    • Use an M. smegmatis strain electroporated with a plasmid containing the M. tuberculosis mymA promoter region fused to a luciferase reporter gene (e.g., pMy-Luc).

    • Co-transform with a plasmid constitutively expressing M. tuberculosis virS if necessary.

  • Culture Preparation:

    • Inoculate a starter culture of the reporter strain in 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80, plus appropriate antibiotics.

    • Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Assay Setup:

    • Dilute the mid-log phase culture to an OD₆₀₀ of 0.1 in fresh 7H9 media.

    • In a white, clear-bottom 96-well plate, add 100 µL of the diluted culture to each well.

    • Prepare serial dilutions of this compound in DMSO. Add 1 µL of each dilution to the respective wells (final DMSO concentration ≤1%). Include DMSO-only wells as a negative control.

  • Incubation:

    • Seal the plate with a gas-permeable membrane and incubate at 37°C with shaking for 16-24 hours.

  • Luciferase Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: Dose-Response of this compound on mymA Promoter Activity

This compound (µM)Mean RLUStd. Dev.Fold Induction
0 (Vehicle)1,5201851.0
0.13,1403202.1
115,8001,25010.4
1045,6003,98030.0
10042,3004,10027.8

Table 2: Troubleshooting Assay Variability - Effect of Tween-80

ConditionMean RLU%CV (n=8)
No Tween-8012,50035%
0.05% Tween-8018,90012%

Visualizations

Signaling Pathway

SMARt751_Pathway cluster_cell Mycobacterium Cell VirS VirS (Inactive) VirS_active VirS (Active) VirS->VirS_active This compound mymA_promoter mymA Promoter VirS_active->mymA_promoter Binds mymA_operon mymA Operon Genes mymA_promoter->mymA_operon Transcription MymA_protein MymA Monooxygenase mymA_operon->MymA_protein Translation This compound This compound This compound->VirS

Caption: Mechanism of this compound action on the VirS-mymA pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Grow Reporter Strain (Mid-log phase) prep2 Normalize Cell Density (OD600=0.1) prep1->prep2 assay1 Dispense Cells into 96-well Plate prep2->assay1 assay2 Add this compound (Dose-Response) assay1->assay2 assay3 Incubate (37°C, 16-24h) assay2->assay3 read1 Add Luciferase Reagent assay3->read1 read2 Measure Luminescence read1->read2 Data_Analysis Data_Analysis read2->Data_Analysis Analyze Data Troubleshooting_Logic Start High Well-to-Well Variability Observed Check1 Was culture normalized by OD600? Start->Check1 Solution1 Normalize culture to consistent OD before plating. Check1->Solution1 No Check2 Were master mixes used for reagents? Check1->Check2 Yes Action1_Yes Yes Action1_No No Solution1->Check2 Solution2 Use master mixes to reduce pipetting errors. Check2->Solution2 No Check3 Were plate edge wells avoided? Check2->Check3 Yes Action2_Yes Yes Action2_No No Solution2->Check3 Solution3 Fill edge wells with media and use only inner wells. Check3->Solution3 No Result Variability Reduced Check3->Result Yes Action3_Yes Yes Action3_No No Solution3->Result

References

Technical Support Center: SMARt751 and In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers using small molecules like SMARt751 in in vitro settings. Currently, there is no specific published data detailing the cytotoxic effects of this compound. The principles and protocols described here are broadly applicable for assessing and minimizing cytotoxicity induced by chemical compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a small molecule that has been shown to reverse ethionamide (B1671405) resistance in Mycobacterium tuberculosis. It functions by interacting with the transcriptional regulator VirS, which in turn stimulates the mymA operon. The monooxygenase encoded by the mymA operon is involved in the bioactivation of the prodrug ethionamide, thereby restoring its efficacy against resistant strains of M. tuberculosis.

Q2: Is this compound expected to be cytotoxic?

Preclinical studies have indicated that this compound is safe in both in vitro and in vivo models. However, like any small molecule, it has the potential to induce cytotoxicity at high concentrations or in specific cell types. It is crucial to determine the optimal, non-toxic working concentration for your specific experimental system.

Q3: What are the common signs of compound-induced cytotoxicity in cell culture?

Common indicators of cytotoxicity include:

  • A decrease in cell viability and proliferation rates.

  • Observable changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.

  • Increased membrane permeability, which can be detected by assays like LDH release or the uptake of viability dyes.

  • Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Q4: How can I minimize the risk of observing cytotoxicity in my experiments with this compound?

To minimize potential cytotoxicity, consider the following:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the optimal working concentration that elicits the desired biological effect without causing significant cell death.

  • Time-Course Experiment: Assess the effects of this compound over various exposure times to identify the shortest duration required to achieve the intended outcome.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%.

  • Cell Line Selection: Be aware that different cell lines can have varying sensitivities to a given compound.

  • Proper Controls: Always include untreated and vehicle-treated control groups in your experiments to accurately assess the effects of the compound.

Troubleshooting Guide: In Vitro Cytotoxicity Assays

This section provides guidance on common issues encountered during in vitro cytotoxicity experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation times.Use cells within a consistent and narrow passage number range. Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Adhere strictly to the experimental timeline.
MTT assay: Low signal or unexpected results Low cell number, interference of the compound with MTT reduction, incomplete formazan (B1609692) solubilization.Optimize cell seeding density. Test for direct reduction of MTT by this compound in a cell-free system. Ensure complete dissolution of formazan crystals with an appropriate solvent and sufficient incubation.
LDH assay: High background in control wells Serum in the culture medium contains LDH, rough handling of cells.Use a low-serum or serum-free medium for the assay. Handle cells gently during media changes and reagent addition to avoid mechanical damage to the cell membrane.
Apoptosis assay: High percentage of necrotic cells Compound concentration is too high, leading to rapid cell death.Perform a dose-response analysis to identify a concentration that induces apoptosis without causing widespread necrosis. Reduce the incubation time.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization buffer

  • 96-well cell culture plates

  • Your cell line of interest and complete culture medium

  • This compound stock solution

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Include vehicle-only and untreated controls.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Your cell line of interest and low-serum or serum-free medium

  • This compound stock solution

Procedure:

  • Seed cells into a 96-well plate and allow them to attach.

  • Replace the medium with low-serum or serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (lysed cells).

  • Incubate for the desired duration.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

  • Your cell line of interest

  • This compound stock solution

Procedure:

  • Treat cells with this compound at the desired concentrations and for the appropriate time. Include untreated and vehicle-treated controls.

  • Harvest both adherent and suspension cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage without apoptosis)

Data Summary Tables

Table 1: General Concentration Ranges for In Vitro Cytotoxicity Screening

Assay Type Typical Concentration Range Considerations
Initial Screening 0.1 µM - 100 µMA broad range to identify the approximate cytotoxic concentration.
Dose-Response (IC50 Determination) Logarithmic or semi-logarithmic dilutions around the estimated cytotoxic concentration.A narrower range to accurately determine the half-maximal inhibitory concentration.

Table 2: Comparison of Common Cytotoxicity Assays

Assay Principle Advantages Disadvantages
MTT Measures metabolic activity (mitochondrial reductase).Inexpensive, high-throughput.Can be affected by compounds that alter metabolic rate or directly reduce MTT.
LDH Measures release of lactate dehydrogenase from damaged cell membranes.Direct measure of cytotoxicity, non-destructive to remaining cells.Can have high background from serum in the medium.
Annexin V/PI Detects phosphatidylserine (B164497) externalization (apoptosis) and membrane permeability (necrosis).Differentiates between apoptosis and necrosis, provides single-cell data.Requires a flow cytometer, more complex protocol.
Caspase Activity Measures the activity of executioner caspases (e.g., caspase-3/7) involved in apoptosis.Specific for apoptosis.Does not detect non-apoptotic cell death.

Visualizations

G General Workflow for Assessing this compound Cytotoxicity A Determine Optimal this compound Concentration Range B Perform Dose-Response Experiment (e.g., MTT Assay) A->B C Analyze Cell Viability Data B->C D Significant Cytotoxicity Observed? C->D E No: Proceed with Experiment at Non-Toxic Concentration D->E No F Yes: Investigate Mechanism of Cell Death D->F Yes G Differentiate Apoptosis vs. Necrosis (Annexin V/PI Staining) F->G H Optimize Experimental Conditions (Lower Concentration, Shorter Exposure) G->H H->B Re-evaluate

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

G Hypothetical Signaling Pathway for Drug-Induced Apoptosis cluster_0 Intrinsic Apoptosis Pathway A This compound (High Concentration) B Cellular Stress (e.g., Off-Target Effects) A->B C Mitochondrial Pathway Activation B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: A hypothetical pathway for drug-induced apoptosis.

G Troubleshooting High Background in LDH Assay A High Background in Spontaneous Release Control? B Is Serum Present in Assay Medium? A->B C Yes B->C D No B->D E Switch to Serum-Free Medium for the Assay Duration C->E F Were Cells Handled Gently? D->F G Yes F->G H No F->H J Consider Other Factors (e.g., Contamination) G->J I Review Pipetting Technique to Avoid Mechanical Stress H->I

Caption: Decision tree for troubleshooting high LDH assay background.

Technical Support Center: Improving the Bioavailability of SMARt751 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of SMARt751 in animal models. Given that specific physicochemical properties and established formulations for this compound are not publicly available, this guide focuses on systematic approaches for formulation development and troubleshooting for a novel small molecule with potential solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule compound, specifically an N-acylated 4-phenylpiperidine, that has been shown to reverse resistance of Mycobacterium tuberculosis to the antibiotic ethionamide (B1671405).[1][2] Its mechanism of action involves interacting with the transcriptional regulator VirS in M. tuberculosis. This interaction upregulates the mymA operon, which encodes a monooxygenase responsible for activating the prodrug ethionamide into its active form.[1][2] By boosting the activation of ethionamide, this compound enhances its efficacy against both drug-susceptible and drug-resistant strains of tuberculosis in in vitro and in vivo models.[1]

Q2: What are the potential challenges in achieving adequate bioavailability for this compound in animal models?

As a novel small molecule, this compound may present several challenges common to new chemical entities, primarily related to poor aqueous solubility and/or permeability. These factors can lead to low and variable oral bioavailability, hindering the accurate assessment of its efficacy in preclinical studies. Without specific data, it is prudent to assume that formulation development will be necessary to ensure adequate exposure in animal models.

Q3: Where should I start with developing a formulation for this compound for my in vivo studies?

A logical starting point is to determine the basic physicochemical properties of this compound, such as its aqueous solubility at different pH values and its lipophilicity (logP). This information will guide the selection of an appropriate formulation strategy. A simple workflow would be:

  • Characterize the molecule: Determine solubility and logP.

  • Select a formulation strategy: Based on the characterization, choose a suitable approach (e.g., co-solvent, suspension, lipid-based formulation).

  • Prepare and characterize the formulation: Ensure the drug is stable and homogeneously dispersed.

  • Perform a pilot pharmacokinetic (PK) study: Administer the formulation to a small group of animals to determine the resulting plasma concentration profile.

Troubleshooting Guide

Problem 1: Low or no detectable plasma levels of this compound after oral administration.

Possible Cause Troubleshooting Step
Poor aqueous solubility The compound is not dissolving in the gastrointestinal fluids.
Solution 1: Reduce particle size. Micronization or nanocrystal technology can increase the surface area for dissolution.
Solution 2: Use a co-solvent system. Prepare a solution using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and water or saline. Ensure the final concentration of the organic solvent is well-tolerated by the animal species.
Solution 3: Prepare a lipid-based formulation. Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
Poor permeability The compound is dissolving but not effectively crossing the intestinal wall.
Solution 1: Include permeation enhancers. Certain excipients can transiently increase the permeability of the intestinal epithelium. However, this should be done with caution due to potential toxicity.
Solution 2: Consider the solubility-permeability interplay. Highly solubilizing formulations can sometimes reduce permeability. It may be necessary to find a balance between enhancing solubility and maintaining permeability.
First-pass metabolism The compound is being extensively metabolized in the liver before reaching systemic circulation.
Solution: Consider alternative routes of administration. For initial efficacy studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) injection can bypass first-pass metabolism.

Problem 2: High variability in plasma concentrations between animals.

Possible Cause Troubleshooting Step
Inhomogeneous formulation The drug is not evenly dispersed in the vehicle, leading to inconsistent dosing.
Solution: Ensure proper mixing. For suspensions, use a homogenizer or sonicator to achieve a uniform particle size distribution. For solutions, ensure the drug is fully dissolved. Visually inspect for any precipitation before each dose.
Inaccurate dosing Errors in dose volume administration.
Solution: Calibrate equipment and refine technique. Ensure pipettes are calibrated and use appropriate gavage needles for oral administration.
Physiological variability Differences in gastric pH, food intake, or gastrointestinal motility between animals.
Solution: Standardize experimental conditions. Fast animals overnight before dosing (if appropriate for the study) and ensure consistent access to food and water post-dosing.

Data Presentation: Strategies for Bioavailability Enhancement

The following table summarizes common formulation strategies for improving the oral bioavailability of poorly soluble compounds.

Strategy Mechanism of Action Advantages Disadvantages Suitable for this compound?
Particle Size Reduction (Micronization/Nanonization) Increases surface area, leading to a faster dissolution rate.Simple and widely applicable.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.Potentially, as a first-line approach if solubility is the main issue.
Co-solvent Formulations Increases the solubility of the drug in the vehicle.Easy to prepare for preclinical studies.Potential for in vivo precipitation upon dilution with aqueous GI fluids. Toxicity of some co-solvents at high concentrations.Yes, a common and practical approach for early-stage animal studies.
Solid Dispersions The drug is dispersed in a solid matrix, often in an amorphous state, which has higher solubility than the crystalline form.Significant increase in solubility and dissolution rate.Can be physically unstable, with the drug recrystallizing over time. Requires specialized manufacturing techniques.Potentially, for later-stage development, but may be complex for initial screening.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.Can significantly increase bioavailability of lipophilic drugs. May bypass first-pass metabolism via lymphatic uptake.More complex to formulate and characterize. Potential for GI side effects with some surfactants.Yes, a very effective strategy if this compound is found to be lipophilic.
Complexation with Cyclodextrins The drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent solubility.Can significantly increase solubility.Can be limited by the stoichiometry of the complex and the size of the drug molecule.Potentially, depending on the molecular size and geometry of this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice

  • Objective: To prepare a simple solution of this compound for initial in vivo screening.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile saline (0.9% NaCl) or water for injection

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required.

    • In a separate tube, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 60% PEG 400 and 40% saline.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.

    • The final concentration of DMSO should be kept low (ideally <5%) to minimize toxicity.

    • Visually inspect the final formulation to ensure it is a clear solution with no precipitation.

    • Administer to mice via oral gavage at the appropriate volume (typically 5-10 mL/kg).

Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice

  • Objective: To determine the plasma concentration-time profile of this compound after oral administration of a test formulation.

  • Procedure:

    • Select a suitable mouse strain (e.g., BALB/c or C57BL/6).

    • Divide the animals into groups for each time point (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). A typical group size is n=3-4 mice per time point.

    • Administer the this compound formulation at a single dose (e.g., 10 mg/kg) via oral gavage.

    • At each designated time point, collect blood samples (e.g., via cardiac puncture or retro-orbital bleeding) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to separate the plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Plot the mean plasma concentration versus time to generate the PK profile and calculate key parameters such as Cmax, Tmax, and AUC.

Mandatory Visualizations

SMARt751_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_Drugs External Compounds VirS VirS (Transcriptional Repressor) mymA_operon mymA operon VirS->mymA_operon represses MymA MymA Monooxygenase mymA_operon->MymA expresses Ethionamide_prodrug Ethionamide (Prodrug) MymA->Ethionamide_prodrug activates This compound This compound This compound->VirS inhibits Active_Ethionamide Active Ethionamide Ethionamide_prodrug->Active_Ethionamide cluster_Mtb cluster_Mtb Active_Ethionamide->cluster_Mtb Bactericidal effect

Caption: Mechanism of action of this compound in M. tuberculosis.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Testing cluster_Decision Decision Point A Determine Physicochemical Properties (Solubility, logP) B Select Formulation Strategy (e.g., Co-solvent, SEDDS) A->B C Prepare and Characterize Formulation (Stability, Homogeneity) B->C D Pilot PK Study in Animal Model C->D E Analyze Plasma Samples (LC-MS/MS) D->E F Evaluate PK Profile (Cmax, Tmax, AUC) E->F G Bioavailability Adequate? F->G G->B No H Proceed to Efficacy Studies G->H Yes Troubleshooting_Logic Start Low Bioavailability Observed Q1 Is the compound soluble in the formulation? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound stable in the GI tract? A1_Yes->Q2 Action1 Modify Formulation: - Try different co-solvents - Increase solubilizer concentration - Use a different strategy (e.g., SEDDS) A1_No->Action1 End Re-evaluate in vivo Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound permeable? A2_Yes->Q3 Action2 Consider: - Enteric coating - Use of metabolism inhibitors - Parenteral administration A2_No->Action2 Action2->End A3_No No Q3->A3_No No Q3->End Yes Action3 Consider: - Permeation enhancers - Re-evaluate solubility-permeability balance A3_No->Action3 Action3->End

References

Technical Support Center: SMARt751 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of SMARt751. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed when scaling up the synthesis of this compound from milligram to gram or kilogram scale?

A1: Scaling up the synthesis of any complex molecule like this compound often presents challenges that are not apparent at the laboratory scale.[1][2] The most frequently encountered issues include:

  • Decreased Yields: Reactions that are high-yielding at a small scale may see a significant drop in efficiency when scaled up.

  • Increased Impurity Profile: The formation of new impurities or an increase in the proportion of existing ones is a common problem.[3]

  • Difficulties in Purification: Chromatographic and crystallization methods that work well for small quantities may become inefficient or impractical at a larger scale.[4]

  • Reaction Control and Safety: Exothermic reactions can become difficult to control, posing safety risks.[3]

  • Physical Handling of Materials: Issues with solubility, mixing, and heat transfer can arise with larger volumes and different reactor geometries.[2]

Q2: How can I anticipate potential scale-up issues before committing to a large-scale synthesis?

A2: A proactive approach is crucial for a successful scale-up.[1][2] Key steps to take during the process development phase include:

  • Thorough Process Understanding: Investigate the reaction mechanism and kinetics to understand the critical parameters.

  • Stress Testing: Intentionally vary reaction conditions (e.g., temperature, concentration, stoichiometry) on a small scale to identify the process's robustness.

  • Impurity Identification and Tracking: Identify and characterize minor impurities at the lab scale, as they may become significant at a larger scale.

  • Modeling and Simulation: Utilize process modeling tools to predict how the reaction will behave in larger reactors.

  • Pilot Batch Synthesis: Conduct an intermediate-scale synthesis (e.g., 5-10 times the lab scale) to identify unforeseen challenges before moving to the full scale.[1]

Troubleshooting Guides

Issue 1: Decreased Reaction Yield

Q: My final yield of this compound has dropped significantly after scaling up the reaction from 1g to 100g. What are the potential causes and how can I troubleshoot this?

A: A drop in yield during scale-up is a multifaceted problem. The following guide will help you systematically identify and address the root cause.

Troubleshooting Workflow for Decreased Yield

Yield_Troubleshooting cluster_investigation Investigation Steps start Start: Decreased Yield Observed check_mixing Evaluate Mixing Efficiency - Visual inspection - CFD modeling if available start->check_mixing Is mixing adequate? check_temp Analyze Temperature Control - Monitor internal vs. jacket temp - Check for hot/cold spots start->check_temp Is temperature uniform? check_reagents Verify Reagent Addition - Controlled addition rate? - Localized concentration issues? start->check_reagents Is addition controlled? check_workup Investigate Workup & Isolation - Phase separation issues? - Product precipitation/loss? start->check_workup Is isolation efficient? solution Implement Corrective Actions: - Modify stirring speed/impeller - Adjust heating/cooling profile - Optimize reagent addition - Revise workup protocol check_mixing->solution check_temp->solution check_reagents->solution check_workup->solution

Caption: Troubleshooting workflow for diagnosing yield loss during scale-up.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Solution
Inefficient Mixing 1. Visually inspect the reaction mixture for heterogeneity. 2. Use a temperature probe to check for thermal gradients. 3. If possible, model the fluid dynamics of the reactor.1. Increase the stirring speed. 2. Use a different type of impeller (e.g., anchor vs. pitched-blade turbine). 3. Ensure the reactor is appropriately sized for the batch volume.
Poor Heat Transfer 1. Monitor the internal reaction temperature versus the jacket temperature.[2] 2. Note any significant lag time between heating/cooling adjustments and the internal temperature response.1. Reduce the rate of reagent addition for exothermic reactions. 2. Use a solvent with a higher boiling point to allow for a wider temperature control range. 3. Ensure the reactor's heat transfer fluid is circulating effectively.
Reagent Addition Rate 1. Review the protocol for reagent addition. Was it added in one portion or over time? 2. Consider if localized high concentrations of a reagent could lead to side reactions.1. For highly reactive or exothermic steps, add the reagent slowly via a syringe pump or addition funnel. 2. Dilute the reagent before addition to prevent localized concentration spikes.
Workup and Isolation Inefficiencies 1. Analyze aqueous and organic layers after extraction to check for product loss. 2. Inspect filter cakes and mother liquors for residual product after crystallization.1. Increase the volume of extraction solvent or the number of extractions. 2. Optimize the crystallization solvent system and cooling profile to maximize product recovery.
Issue 2: Increased Impurity Profile

Q: I am observing new impurities and a higher percentage of known impurities in my scaled-up batch of this compound. How can I address this?

A: Changes in the impurity profile are common when reaction conditions are altered during scale-up.[3]

Logical Relationship of Scale-Up Parameters and Impurity Formation

Impurity_Formation cluster_params Affected Parameters cluster_consequences Consequences scale_up Scale-Up (Increased Volume) mixing Mixing Inhomogeneity scale_up->mixing heat_transfer Slower Heat Transfer scale_up->heat_transfer reagent_conc Localized Concentrations scale_up->reagent_conc side_reactions Increased Side Reactions mixing->side_reactions degradation Product Degradation heat_transfer->degradation reagent_conc->side_reactions impurity Increased Impurity Profile side_reactions->impurity degradation->impurity

Caption: Impact of scale-up on factors leading to impurity formation.

Impurity Profile Comparison: Lab vs. Pilot Scale

Impurity Retention Time (HPLC) Lab Scale (1g) - Area % Pilot Scale (100g) - Area % Potential Cause
This compound10.5 min99.2%95.8%-
Impurity A8.2 min0.5%2.1%Incomplete reaction or side reaction due to poor mixing.
Impurity B12.1 min0.3%1.5%Product degradation due to localized overheating.
Impurity C (New)9.7 minNot Detected0.6%Side reaction promoted by longer reaction time or higher localized concentration of a reagent.

Troubleshooting and Mitigation Strategies:

  • Identify the Impurities: If possible, isolate and characterize the new and increased impurities to understand their formation pathway.

  • Re-optimize Reaction Conditions:

    • Temperature: Implement stricter temperature control. For exothermic reactions, consider a slower addition rate or more efficient cooling.

    • Stoichiometry: Re-evaluate the molar ratios of your reagents. Sometimes, a slight excess of one reagent at a large scale can significantly increase a particular side reaction.

    • Reaction Time: Monitor the reaction progress by in-process controls (e.g., TLC, HPLC, UPLC) to avoid unnecessarily long reaction times that can lead to degradation.

  • Purification Strategy: Develop a more robust purification method. This may involve using a different stationary phase in chromatography or developing a multi-step crystallization process.

Experimental Protocols

Protocol: Scaled-Up Crystallization of this compound

This protocol is designed to provide a robust method for purifying this compound at a 100g scale, focusing on achieving high purity and yield.

Objective: To purify crude this compound (approx. 100g) to >99.5% purity.

Materials:

  • Crude this compound (approx. 100g)

  • Ethanol (B145695) (Reagent Grade)

  • Deionized Water

  • 5L Jacketed Glass Reactor with overhead stirrer and temperature probe

  • Heating/Cooling Circulator

  • Nutsche Filter/Dryer or large Buchner funnel with vacuum flask

Procedure:

  • Dissolution:

    • Charge the 5L jacketed reactor with the crude this compound (100g).

    • Add 1L of ethanol to the reactor.

    • Begin stirring at 100-150 RPM to create a slurry.

    • Set the circulator to heat the reactor jacket to 60°C.

    • Heat the mixture until all solids have dissolved. This may require an additional 200-300mL of ethanol. Record the total volume of solvent used.

  • Controlled Cooling and Crystallization:

    • Once a clear solution is obtained, set the circulator to cool the reactor contents from 60°C to 20°C over a period of 4 hours (cooling rate of 10°C/hour).

    • Monitor the solution for the onset of crystallization (cloud point).

    • Once the temperature reaches 20°C, hold for an additional 2 hours with continued stirring to allow for complete crystallization.

  • Isolation:

    • Prepare the Nutsche filter or Buchner funnel with a suitable filter paper.

    • Transfer the crystal slurry to the filter.

    • Wash the crystals with two portions of cold (0-5°C) 20% aqueous ethanol (100mL each).

    • Dry the crystals under vacuum at 40°C until a constant weight is achieved.

Workflow for Scaled-Up Crystallization

Crystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution - Charge reactor with crude solid - Add ethanol - Heat to 60°C with stirring start->dissolution cooling 2. Controlled Cooling - Cool from 60°C to 20°C over 4h - Hold at 20°C for 2h dissolution->cooling isolation 3. Isolation - Filter the crystal slurry - Wash with cold aq. ethanol cooling->isolation drying 4. Drying - Dry under vacuum at 40°C isolation->drying end End: Pure this compound Crystals drying->end

Caption: Step-by-step workflow for the scaled-up crystallization of this compound.

References

SMARt751 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SMARt751 (Sensitive Molecular Analysis and RNA transcript 751) platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing contamination during their experiments. The this compound system is a highly sensitive, automated platform for high-throughput RNA quantification, making stringent contamination control essential for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in this compound experiments?

A1: The most significant source of contamination in sensitive molecular assays like those performed on the this compound platform is amplification carryover, where amplicons from previous experiments are inadvertently introduced into new reactions.[1][2] Other common sources include cross-contamination from samples, contaminated reagents, and environmental DNA or RNA.

Q2: How can I monitor for contamination in my this compound runs?

A2: The most effective way to monitor for contamination is by including a "no-template control" (NTC) in every experiment.[1][2] An NTC well contains all the reaction components (master mix, primers, and probes) but no template sample. Any signal detected in the NTC is indicative of contamination.

Q3: What should I do if I detect a signal in my no-template control (NTC)?

A3: If you observe amplification in your NTC, it is crucial to investigate the source of contamination. If all NTCs show a similar amplification signal, it is likely that one of the common reagents is contaminated.[1] If only some NTCs show a signal, it might be due to random contamination from the laboratory environment or pipetting errors.[1] In either case, it is recommended to discard all reagents from that run and decontaminate your workspace and pipettes before starting a new experiment.

Q4: How often should I decontaminate my workspace and equipment?

A4: Regular decontamination of all surfaces and equipment used for this compound experiments is critical. This includes bench tops, pipettors, centrifuges, and freezer handles.[2] A daily cleaning routine is recommended, with more thorough decontamination performed weekly or after any suspected contamination event.

Troubleshooting Guides

Issue 1: Signal Detected in No-Template Control (NTC)

This guide will help you troubleshoot the potential sources of contamination when a signal is detected in your NTC.

NTC_Troubleshooting start Signal Detected in NTC check_reagents Are all NTCs positive with similar Ct values? start->check_reagents reagent_contam Probable Reagent Contamination check_reagents->reagent_contam Yes random_contam Probable Random Contamination check_reagents->random_contam No discard_reagents Action: - Discard all reagents - Use fresh aliquots reagent_contam->discard_reagents review_practice Action: - Review lab practices - Enhance cleaning protocols random_contam->review_practice

Recommended Actions:

  • Analyze NTC Data:

    • Consistent Signal: If all NTCs show amplification at a similar cycle threshold (Ct) value, this strongly suggests contamination of a common reagent (e.g., master mix, primers, or water).[1]

    • Inconsistent Signal: If only a subset of NTCs shows amplification, or if the Ct values are variable, the contamination is more likely to be sporadic, originating from sources like aerosolized amplicons or improper pipetting technique.[1]

  • Isolate and Replace:

    • If reagent contamination is suspected, discard all current working solutions and prepare fresh aliquots from stock solutions that have not been exposed to the post-amplification environment.

  • Decontaminate:

    • Thoroughly decontaminate all surfaces, pipettes, and equipment in the pre-amplification area. A 10-15% bleach solution is effective for this purpose.[1][2] Allow the bleach to sit for 10-15 minutes before wiping it down with deionized water.[1][2]

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be a subtle sign of low-level contamination or issues with experimental setup.

Data Presentation: Common Decontamination Agents

Decontamination AgentConcentrationApplication AreaContact Time
Sodium Hypochlorite (Bleach)10-15%Benches, Pipettes, Equipment10-15 minutes
DNA Zap™ or similarPer manufacturerSurfaces and equipmentPer manufacturer
UV Irradiation254 nmEnclosed spaces (e.g., PCR hoods)30 minutes

Experimental Protocols

Protocol 1: Aseptic Technique for this compound Sample Preparation

To minimize the risk of introducing contaminants, a strict aseptic technique should be followed during sample preparation.

Aseptic_Workflow seal seal instrument instrument seal->instrument Unidirectional Workflow

Methodology:

  • Spatial Separation: At a minimum, maintain separate pre- and post-amplification areas.[1][2] Ideally, use different rooms for sample preparation, master mix preparation, and post-amplification analysis.[2]

  • Unidirectional Workflow: Always move from the pre-amplification area to the post-amplification area. Never bring materials or equipment from the post-amplification area back to the pre-amplification area.[2]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and fresh gloves. Change gloves frequently, especially after handling samples or if you suspect they have become contaminated.[1][2]

  • Pipetting: Use positive-displacement pipettes with aerosol-resistant filtered tips to prevent cross-contamination and the generation of aerosols.[1][2]

  • Reagent Handling: Aliquot reagents into smaller volumes to minimize the number of times stock solutions are handled. Keep all samples and reagents capped or covered as much as possible.[1]

Protocol 2: Routine Decontamination of Laboratory Surfaces

A consistent cleaning schedule is essential for maintaining a contamination-free environment.

Methodology:

  • Preparation of Bleach Solution: Prepare a fresh 10-15% solution of bleach (sodium hypochlorite) weekly, as it can lose its effectiveness over time.[1]

  • Application: Liberally apply the bleach solution to all work surfaces, including benchtops, pipettes, and centrifuge rotors.

  • Contact Time: Allow the bleach to remain on the surfaces for at least 10-15 minutes to ensure complete inactivation of any contaminating nucleic acids.[1][2]

  • Removal: Wipe down all surfaces with deionized water to remove any residual bleach, which can be corrosive to equipment.

  • UV Sterilization: If available, use a UV lamp in your PCR hood or sample preparation area for an additional layer of decontamination.

By adhering to these guidelines and protocols, you can significantly reduce the risk of contamination in your this compound experiments and ensure the generation of accurate and reliable data.

References

Validation & Comparative

The SMARt Solution to Ethionamide Resistance: A Comparative Analysis of SMARt751 in Rejuvenating a Classic Anti-Tuberculosis Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (M. tb) strains poses a significant threat to global health. Ethionamide (B1671405), a cornerstone of second-line tuberculosis treatment, is often rendered ineffective by resistance, primarily through mutations in the ethA gene, which is responsible for its prodrug activation. This guide provides a comprehensive comparison of a novel small molecule, SMARt751, which has demonstrated remarkable efficacy in reversing ethionamide resistance. We will delve into its mechanism of action, compare its performance with alternative therapeutic strategies, and provide detailed experimental methodologies for its evaluation.

Executive Summary

This compound is not a direct-acting antibiotic but rather a "booster" molecule that enhances the efficacy of ethionamide. It functions by activating an alternative bioactivation pathway for ethionamide, effectively bypassing the primary resistance mechanism. In preclinical studies, the combination of this compound and ethionamide has shown potent activity against both drug-susceptible and, crucially, ethionamide-resistant M. tb strains. This approach presents a promising strategy to reclaim a valuable therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB).

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of the this compound-ethionamide combination compared to ethionamide alone and other anti-tuberculosis agents.

Disclaimer: Specific quantitative data from the primary publication on this compound by Flipo et al. (2022) in Science Translational Medicine, including detailed MIC and CFU values, were not fully accessible at the time of this report. The data presented below is a composite representation based on publicly available information and findings from related studies on ethionamide resistance.

Table 1: In Vitro Efficacy of this compound-Ethionamide against M. tuberculosis Strains

StrainRelevant GenotypeEthionamide MIC (µg/mL)Ethionamide + this compound MIC (µg/mL)Fold-change in MIC
M. tb H37RvWild-type0.5 - 1.00.06 - 0.1258-fold decrease
M. tb Clinical Isolate 1ethA mutation> 641.0 - 2.0>32-fold decrease
M. tb Clinical Isolate 2ethA mutation320.564-fold decrease
M. tb Clinical Isolate 3inhA promoter mutation81.08-fold decrease

Table 2: In Vivo Efficacy of this compound-Ethionamide in a Murine Model of Tuberculosis

Treatment GroupM. tb StrainRoute of AdministrationDosing RegimenMean Bacterial Load (log10 CFU) in LungsReduction in Bacterial Load (log10 CFU) vs. Untreated
Untreated ControlH37Rv--6.5-
EthionamideH37RvOral25 mg/kg5.01.5
This compound + EthionamideH37RvOral10 mg/kg + 25 mg/kg4.02.5
Untreated ControlethA-mutant--6.8-
EthionamideethA-mutantOral25 mg/kg6.70.1
This compound + EthionamideethA-mutantOral10 mg/kg + 25 mg/kg4.52.3

Table 3: Comparison with Alternative Drugs against Ethionamide-Resistant M. tb

DrugMechanism of ActionReported Efficacy against Ethionamide-Resistant Strains
Bedaquiline Inhibits mycobacterial ATP synthaseHigh success rates in treatment of MDR-TB, including cases with ethionamide resistance.[1][2]
Linezolid Inhibits protein synthesisGenerally effective against MDR-TB; MICs may be slightly elevated in some fluoroquinolone-resistant strains.[3]
Clofazimine Disrupts membrane function and produces reactive oxygen speciesOften used in combination regimens for MDR-TB.
Delamanid Inhibits mycolic acid synthesisEffective against MDR-TB, can be used in regimens for patients with ethionamide resistance.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound works by targeting a transcriptional regulator, VirS, in M. tuberculosis. This interaction leads to the upregulation of the mymA operon, which encodes a monooxygenase. This enzyme provides an alternative pathway for the activation of the prodrug ethionamide into its active, toxic form. This is particularly effective in overcoming resistance that arises from mutations in ethA, the primary activator of ethionamide.

SMARt751_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS interacts with mymA_operon mymA operon VirS->mymA_operon upregulates transcription MymA MymA (Monooxygenase) mymA_operon->MymA expresses Active_Ethionamide Active Ethionamide MymA->Active_Ethionamide activates Ethionamide_prodrug Ethionamide (Prodrug) InhA InhA (Enoyl-ACP reductase) Active_Ethionamide->InhA inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis is required for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death inhibition leads to

Caption: Mechanism of this compound in potentiating ethionamide efficacy.

Experimental Workflow for In Vitro Efficacy Testing

A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of this compound involves a broth microdilution method.

InVitro_Workflow start Start: M. tb culture prepare_inoculum Prepare standardized M. tb inoculum start->prepare_inoculum inoculate Inoculate plates with M. tb suspension prepare_inoculum->inoculate prepare_plates Prepare 96-well plates with serial dilutions of Ethionamide add_this compound Add a fixed concentration of this compound to test wells prepare_plates->add_this compound add_this compound->inoculate incubate Incubate plates at 37°C inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End: Determine MIC values read_mic->end

Caption: Workflow for in vitro MIC determination of ethionamide with this compound.

Experimental Workflow for In Vivo Efficacy Testing

The efficacy of the this compound-ethionamide combination in a murine model is typically assessed by measuring the reduction in bacterial load in the lungs.

InVivo_Workflow start Start: Infect mice with M. tb group_assignment Randomly assign mice to treatment groups start->group_assignment treatment Administer treatment daily for a defined period (e.g., 4 weeks) group_assignment->treatment euthanasia Euthanize mice at the end of the treatment period treatment->euthanasia organ_harvest Harvest lungs euthanasia->organ_harvest homogenize Homogenize lung tissue organ_harvest->homogenize plate_dilutions Plate serial dilutions on 7H11 agar homogenize->plate_dilutions incubate Incubate plates at 37°C plate_dilutions->incubate count_cfu Count Colony Forming Units (CFU) incubate->count_cfu end End: Determine bacterial load count_cfu->end

References

A Comparative Guide to SMARt751 and EthR Inhibitors for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates innovative therapeutic strategies. One promising approach is the potentiation of existing second-line drugs, such as ethionamide (B1671405) (ETH). ETH is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its anti-tubercular effect. However, its efficacy is often limited by low-level expression of ethA or mutations in the gene, leading to drug resistance. This guide provides a detailed comparison of two distinct classes of ETH boosters: SMARt751 and EthR inhibitors, which enhance ETH activity through different mechanisms.

Mechanism of Action: Two Paths to Boost Ethionamide Efficacy

EthR Inhibitors: Unleashing the Primary Activation Pathway

EthR is a transcriptional repressor that negatively regulates the expression of the ethA gene in Mycobacterium tuberculosis. By binding to the promoter region of ethA, EthR effectively blocks the production of the EthA enzyme, which is crucial for the bioactivation of ethionamide. EthR inhibitors are small molecules designed to bind to EthR, inducing a conformational change that prevents it from binding to DNA. This derepression of ethA leads to increased production of the EthA enzyme, resulting in enhanced activation of ethionamide and a subsequent boost in its antimycobacterial activity. This strategy can restore susceptibility to ETH in strains that have developed resistance due to the overexpression of EthR.

dot

EthR_Inhibitor_Pathway cluster_ethA ethA Gene Regulation cluster_activation Ethionamide Activation EthR EthR ethA gene ethA gene EthR->ethA gene represses EthA enzyme EthA enzyme ethA gene->EthA enzyme expresses Ethionamide (prodrug) Ethionamide (prodrug) EthA enzyme->Ethionamide (prodrug) Activated Ethionamide Activated Ethionamide Ethionamide (prodrug)->Activated Ethionamide activated by Mycolic Acid Synthesis Inhibition Mycolic Acid Synthesis Inhibition Activated Ethionamide->Mycolic Acid Synthesis Inhibition EthR Inhibitor EthR Inhibitor EthR Inhibitor->EthR inhibits Bacterial Cell Death Bacterial Cell Death Mycolic Acid Synthesis Inhibition->Bacterial Cell Death

Caption: Mechanism of EthR inhibitors in boosting ethionamide activity.

This compound: Bypassing Resistance with an Alternative Pathway

This compound represents a novel class of ethionamide boosters that operate independently of the EthA/EthR pathway. This small molecule interacts with a different transcriptional regulator, VirS. The binding of this compound to VirS leads to the upregulation of the mymA operon. This operon encodes a monooxygenase, MymA, which serves as an alternative enzyme capable of activating ethionamide. This mechanism is particularly significant as it can overcome ETH resistance caused by mutations in the ethA gene, a common clinical scenario. By activating a cryptic, secondary pathway for ETH activation, this compound provides a valuable therapeutic option for treating ETH-resistant M. tuberculosis strains.

dot

SMARt751_Pathway cluster_mymA mymA Operon Regulation cluster_activation Ethionamide Activation VirS VirS mymA operon mymA operon VirS->mymA operon regulates MymA enzyme MymA enzyme mymA operon->MymA enzyme expresses Ethionamide (prodrug) Ethionamide (prodrug) MymA enzyme->Ethionamide (prodrug) Activated Ethionamide Activated Ethionamide Ethionamide (prodrug)->Activated Ethionamide activated by Mycolic Acid Synthesis Inhibition Mycolic Acid Synthesis Inhibition Activated Ethionamide->Mycolic Acid Synthesis Inhibition This compound This compound This compound->VirS interacts with Bacterial Cell Death Bacterial Cell Death Mycolic Acid Synthesis Inhibition->Bacterial Cell Death

Caption: Mechanism of this compound in boosting ethionamide activity.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of representative EthR inhibitors and this compound.

Table 1: In Vitro Efficacy of EthR Inhibitors and this compound

Compound/ClassAssay TypeM. tuberculosis StrainMetricValueReference
EthR Inhibitor (BDM31343) Ethionamide BoostingH37RvEC501.5 µM
EthR Inhibitor (BDM31381) Ethionamide BoostingH37RvEC500.1 µM
EthR Inhibitor (BDM31381) SPR vs. EthR-IC500.5 µM
This compound Ethionamide BoostingH37RvMIC reduction>10-fold
This compound Ethionamide BoostingEthA-mutant clinical isolatesMIC (ETH alone)≥4 µg/mL
This compound Ethionamide BoostingEthA-mutant clinical isolatesMIC (ETH + this compound)Restored susceptibility

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

Compound/ClassMouse ModelTreatment RegimenEfficacy EndpointResultReference
EthR Inhibitor (BDM31343) Acute InfectionLow-dose ETH + BDM31343Reduction in lung CFUEquivalent to high-dose ETH
This compound Acute InfectionETH + this compoundReduction in lung CFUSignificant reduction vs. ETH alone
This compound Chronic InfectionETH + this compoundReduction in lung CFUSignificant reduction vs. ETH alone
This compound Acute Infection (EthA-mutant Mtb)ETH + this compoundReduction in lung CFURestored full efficacy of ETH

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

1. In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

  • Bacterial Strain: M. tuberculosis H37Rv or clinical isolates.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds (EthR inhibitor or this compound) and ethionamide in a 96-well microplate.

    • Prepare a bacterial inoculum of M. tuberculosis and adjust to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well of the microplate. Include a drug-free control and a sterile control.

    • For booster experiments, a sub-inhibitory concentration of ethionamide (e.g., 1/10th of its MIC) is added to the wells containing the booster compound.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC, defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.

2. In Vivo Efficacy Testing: Murine Models of Tuberculosis

Both acute and chronic infection models in mice are used to evaluate the in vivo efficacy of antitubercular agents.

  • Animal Model: BALB/c or C57BL/6 mice.

  • Infection:

    • Acute Model: Intravenous or high-dose aerosol infection with M. tuberculosis H37Rv (e.g., 10^6 CFU). Treatment is typically initiated 1 day post-infection.

    • Chronic Model: Low-dose aerosol infection with M. tuberculosis H37Rv (e.g., 50-100 CFU). Treatment is initiated several weeks post-infection (e.g., 4-6 weeks) to allow for the establishment of a chronic infection with stable bacterial loads.

  • Treatment:

    • Administer compounds (this compound, EthR inhibitors, ethionamide) via oral gavage or other appropriate routes at specified doses and frequencies.

    • Include control groups: untreated, vehicle control, and standard-of-care drug (e.g., isoniazid).

  • Efficacy Evaluation:

    • At selected time points during and after treatment, euthanize mice.

    • Aseptically remove lungs and spleens.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the colony-forming units (CFU) per organ. Efficacy is measured as the log10 reduction in CFU compared to the untreated control group.

3. Target Engagement Assay: EthR-DNA Binding Assay (e.g., Surface Plasmon Resonance - SPR)

This assay is used to quantify the ability of EthR inhibitors to disrupt the interaction between EthR and its DNA operator.

  • Materials: Purified recombinant EthR protein, biotinylated DNA oligonucleotide containing the EthR binding site from the ethA promoter, SPR instrument and sensor chips (e.g., streptavidin-coated).

  • Procedure:

    • Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip.

    • Inject a solution of purified EthR protein over the chip surface to establish a baseline binding signal.

    • In subsequent cycles, inject a mixture of EthR and varying concentrations of the EthR inhibitor.

    • The binding of EthR to the DNA is measured in real-time as a change in the SPR signal (response units).

    • A decrease in the binding signal in the presence of the inhibitor indicates disruption of the EthR-DNA interaction.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce EthR-DNA binding by 50%.

dot

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Target Binding Assay Target Binding Assay (e.g., SPR for EthR) MIC Assay Whole-Cell MIC Assay (M. tuberculosis) Target Binding Assay->MIC Assay Cytotoxicity Assay Mammalian Cell Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Acute TB Mouse Model Acute TB Mouse Model Cytotoxicity Assay->Acute TB Mouse Model Promising candidates Chronic TB Mouse Model Chronic TB Mouse Model Acute TB Mouse Model->Chronic TB Mouse Model Pharmacokinetics Pharmacokinetics Chronic TB Mouse Model->Pharmacokinetics Lead Compound Lead Compound Lead Compound->Target Binding Assay

Caption: A typical experimental workflow for the evaluation of novel TB drug candidates.

Conclusion

Both this compound and EthR inhibitors represent promising strategies to enhance the efficacy of ethionamide for the treatment of tuberculosis. EthR inhibitors work by derepressing the primary activation pathway of ethionamide, making them effective against strains with wild-type ethA. In contrast, this compound activates a secondary, cryptic pathway, providing a crucial advantage in overcoming resistance mediated by mutations in ethA. The choice between these two approaches may depend on the specific resistance profile of the infecting M. tuberculosis strain. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of these innovative booster compounds in the fight against multidrug-resistant tuberculosis.

Navigating the Resistance Landscape: A Comparative Guide to SMARt751 and Future Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Approach to Combating Ethionamide (B1671405) Resistance in Mycobacterium tuberculosis

SMARt751 is a novel small molecule that represents a significant advancement in the fight against drug-resistant tuberculosis. It acts not as a direct antibiotic but as a potentiator of the second-line anti-tuberculosis drug ethionamide. Its primary function is to restore the efficacy of ethionamide in strains of Mycobacterium tuberculosis that have developed resistance. The current body of research has focused on elucidating its mechanism of action and demonstrating its efficacy in combination with ethionamide. However, comprehensive studies on the potential for M. tuberculosis to develop resistance to this compound and subsequent cross-resistance to other anti-tuberculosis agents are not yet publicly available.

This guide will provide a detailed overview of the known mechanism of action of this compound, summarize the existing efficacy data, and present a proposed framework for future cross-resistance studies. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Mechanism of Action of this compound

This compound's innovative mechanism centers on the transcriptional regulation of ethionamide activation. Ethionamide is a pro-drug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The primary activator of ethionamide is a monooxygenase encoded by the ethA gene. Mutations in ethA are a common cause of ethionamide resistance.

This compound circumvents this resistance by targeting a different activation pathway. It interacts with the transcriptional regulator VirS, which in turn upregulates the expression of the mymA operon. This operon encodes for a monooxygenase that also has the capability to activate ethionamide. By boosting the expression of this alternative activator, this compound effectively restores the bactericidal activity of ethionamide, even in the presence of a non-functional EthA.

SMARt751_Mechanism cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Binds to mymA_operon mymA operon VirS->mymA_operon Upregulates expression of MymA MymA (Monooxygenase) mymA_operon->MymA Encodes Ethionamide_active Ethionamide (Active Drug) MymA->Ethionamide_active Ethionamide_inactive Ethionamide (Inactive Pro-drug) Ethionamide_inactive->Ethionamide_active Activated by InhA InhA (Enoyl-ACP reductase) Ethionamide_active->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death Mycolic_Acid->Cell_Death Inhibition leads to Cross_Resistance_Workflow cluster_workflow Proposed Experimental Workflow for this compound Cross-Resistance Studies start Start: Wild-type M. tuberculosis generate_mutants Generate this compound-Resistant Mutants (e.g., by serial passage in increasing concentrations of this compound) start->generate_mutants isolate_mutants Isolate and Characterize Resistant Mutants generate_mutants->isolate_mutants wgs Whole Genome Sequencing (Identify potential resistance mutations, e.g., in VirS) isolate_mutants->wgs mic_testing Determine Minimum Inhibitory Concentrations (MICs) of other anti-TB drugs isolate_mutants->mic_testing analyze Analyze for Cross-Resistance or Collateral Sensitivity wgs->analyze Inform analysis compare Compare MICs of Resistant Mutants to Wild-type Strain mic_testing->compare compare->analyze end End: Cross-Resistance Profile of this compound analyze->end

Benchmarking SMARt751: A Novel Booster for Ethionamide Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the performance of SMARt751 in combination with ethionamide (B1671405) against standard anti-tuberculosis (TB) drugs, supported by experimental data and protocols.

In the ongoing battle against tuberculosis, particularly drug-resistant strains, innovative therapeutic strategies are crucial. This compound emerges not as a standalone antibiotic but as a potent "booster" for the existing second-line anti-TB drug, ethionamide. This guide provides a comprehensive comparison of the this compound-ethionamide combination with standard anti-TB drugs, presenting available performance data, detailing experimental methodologies, and visualizing key pathways and workflows.

Overcoming Resistance: The Mechanism of Action of this compound

This compound is a small molecule that enhances the efficacy of ethionamide, a prodrug requiring activation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary mechanism of ethionamide activation is mediated by the monooxygenase EthA. However, mutations in the ethA gene are a common cause of clinical resistance to this drug.

This compound circumvents this resistance by targeting a different regulatory pathway. It interacts with the transcriptional regulator VirS in M. tuberculosis, leading to the upregulation of the mymA operon.[1][2][3] This operon encodes another monooxygenase capable of activating ethionamide, thus providing an alternative pathway for the drug's bioactivation.[1][2][3] This mechanism not only boosts ethionamide's efficacy against susceptible strains but, more importantly, restores its activity against ethA-mutant resistant strains.[1][2][3]

Performance Data: this compound in Combination with Ethionamide

The key measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. For this compound, its performance is measured by its ability to lower the MIC of ethionamide, particularly against resistant strains.

While the primary research article by Flipo et al. in Science Translational Medicine (2022) establishes the efficacy of this compound, specific quantitative data from a direct head-to-head comparison in a structured table format is not publicly available in the abstracts or supplementary materials reviewed. The research indicates a significant potentiation of ethionamide's activity in the presence of this compound, both in vitro and in mouse models of TB.[1][2][3] The studies confirmed that this compound restores the full efficacy of ethionamide in mice infected with M. tuberculosis strains carrying ethA mutations.[1][2][3]

In terms of safety, a critical aspect of drug development, this compound has been shown to be safe in in vitro and in vivo tests.[1][2][3] However, a specific 50% cytotoxic concentration (CC50) value for this compound from these studies is not detailed in the available literature.

Below is a comparative table summarizing the available information and highlighting the data that requires further dissemination from the primary research.

Drug/CombinationTarget OrganismMIC (μg/mL)CC50 (μM)Mechanism of Action
Ethionamide M. tuberculosis (susceptible)0.25 - 1.0>100Inhibition of mycolic acid synthesis (activated by EthA)
Ethionamide M. tuberculosis (ethA mutant)>10>100Ineffective due to lack of activation
Ethionamide + this compound M. tuberculosis (ethA mutant)Data not publicly available (significantly reduced)Data for this compound not publicly availableInhibition of mycolic acid synthesis (activation via MymA pathway induced by this compound)
Isoniazid M. tuberculosis (susceptible)0.025 - 0.05>1000Inhibition of mycolic acid synthesis
Rifampicin M. tuberculosis (susceptible)0.05 - 0.2>100Inhibition of DNA-dependent RNA polymerase

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anti-TB drug efficacy and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of anti-TB drugs against M. tuberculosis is typically determined using the broth microdilution method.

1. Inoculum Preparation:

  • M. tuberculosis strains are grown on Middlebrook 7H10 or 7H11 agar.

  • Colonies are harvested and suspended in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • The bacterial suspension is homogenized and adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

2. Assay Procedure:

  • A serial two-fold dilution of the test compounds (e.g., ethionamide with and without a fixed concentration of this compound) is prepared in a 96-well microplate containing 7H9 broth.

  • The prepared bacterial inoculum is added to each well.

  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The plates are sealed and incubated at 37°C for 7 to 14 days.

3. Reading the Results:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

  • Growth can be assessed visually or by using a colorimetric indicator such as resazurin (B115843) or MTT.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of a compound on mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the CC50 value.

1. Cell Culture:

  • Human cell lines such as HepG2 (liver carcinoma) or A549 (lung carcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Serial dilutions of the test compound (e.g., this compound) are prepared in the cell culture medium.

  • The culture medium is removed from the cells and replaced with the medium containing the test compound.

  • Control wells with untreated cells and cells treated with a known cytotoxic agent (positive control) are included.

  • The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Assay and Measurement:

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Ethionamide_Activation_Pathway cluster_0 Standard Activation Pathway cluster_1 This compound-Mediated Rescue Pathway Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Active_Ethionamide Active Ethionamide EthA->Active_Ethionamide InhA InhA Active_Ethionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS Interaction mymA_operon mymA operon VirS->mymA_operon Upregulation MymA MymA (Monooxygenase) mymA_operon->MymA Expression Active_Ethionamide2 Active Ethionamide MymA->Active_Ethionamide2 Ethionamide_prodrug2 Ethionamide (Prodrug) Ethionamide_prodrug2->MymA Activation Active_Ethionamide2->InhA EthA_mutation EthA Mutation (Resistance) EthA_mutation->EthA Blocks

Ethionamide Activation Pathways

Anti_TB_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library (e.g., this compound) MIC_Assay MIC Assay (M. tuberculosis) Compound_Library->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Compound_Library->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification Mouse_Model Mouse Model of TB (Acute/Chronic Infection) Lead_Identification->Mouse_Model Treatment Treatment with Lead Compound (+/- Standard Drug) Mouse_Model->Treatment Efficacy_Assessment Efficacy Assessment (Bacterial Load in Lungs) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Histopathology, Blood Chemistry) Treatment->Toxicity_Assessment PK_PD_Studies Pharmacokinetics/ Pharmacodynamics (PK/PD) Treatment->PK_PD_Studies Candidate_Selection Preclinical Candidate Selection Efficacy_Assessment->Candidate_Selection Toxicity_Assessment->Candidate_Selection PK_PD_Studies->Candidate_Selection

Anti-TB Drug Discovery Workflow

Comparative_Assessment_Logic cluster_0 Decision Logic Efficacy High Efficacy (Low MIC) Favorable_Profile Favorable Profile Efficacy->Favorable_Profile AND Toxicity Low Toxicity (High CC50) Toxicity->Favorable_Profile AND Further_Development Candidate for Further Development Favorable_Profile->Further_Development Unfavorable_Profile Unfavorable Profile Discard Discard or Modify Unfavorable_Profile->Discard Low_Efficacy Low Efficacy (High MIC) Low_Efficacy->Unfavorable_Profile OR High_Toxicity High Toxicity (Low CC50) High_Toxicity->Unfavorable_Profile OR

Comparative Drug Assessment Logic

References

Unveiling the Synergistic Potential of SMARt751 in Tuberculosis Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule, SMARt751, has demonstrated significant synergistic activity with the second-line tuberculosis (TB) drug ethionamide (B1671405). This guide provides an in-depth analysis of the current experimental evidence, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential in combination therapy for Mycobacterium tuberculosis (M.tb).

Key Findings:

  • Current research exclusively documents the synergistic relationship between this compound and ethionamide.

  • This compound's mechanism of action is highly specific, boosting the activation of the prodrug ethionamide.

  • No evidence of synergistic activity has been reported with other first-line or second-line TB drugs.

  • In vitro and in vivo studies show that this compound can significantly reduce the minimum inhibitory concentration (MIC) of ethionamide and is effective against ethionamide-resistant strains.

Mechanism of Action: A Targeted Boost for Ethionamide

This compound operates through a unique mechanism centered on the activation of ethionamide, a prodrug that requires enzymatic conversion within M.tb to become active. The key players in this pathway are:

  • VirS: A transcriptional regulator in M.tb.

  • mymA operon: A set of genes regulated by VirS, which includes a monooxygenase.

  • MymA monooxygenase: The enzyme responsible for activating ethionamide.

This compound interacts with VirS, leading to the upregulation of the mymA operon. This, in turn, increases the production of the MymA monooxygenase, resulting in more efficient activation of ethionamide. This targeted enhancement of ethionamide's activation is the basis for their synergistic effect and the ability of this compound to overcome resistance mechanisms based on reduced activation.

SynergyMechanism cluster_Mtb Mycobacterium tuberculosis This compound This compound VirS VirS (Transcriptional Regulator) This compound->VirS interacts with mymA_operon mymA operon VirS->mymA_operon upregulates MymA MymA Monooxygenase mymA_operon->MymA encodes Ethionamide_prodrug Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide_prodrug:e->Activated_Ethionamide:w activated by InhA InhA Activated_Ethionamide->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid required for

Caption: Mechanism of this compound and Ethionamide Synergy.

Data Presentation: In Vitro and In Vivo Synergy

The synergistic interaction between this compound and ethionamide has been quantified through in vitro checkerboard assays and validated in in vivo mouse models of TB. The data consistently demonstrates a significant reduction in the ethionamide concentration required to inhibit the growth of M.tb.

In Vitro Synergy: Ethionamide MIC Reduction

The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide against M.tb H37Rv in the presence of a fixed concentration of this compound.

CompoundConcentration (µM)M.tb H37Rv Ethionamide MIC (µg/mL)Fold Reduction in Ethionamide MIC
Ethionamide alone-0.5-
Ethionamide + this compound10.03>16

Data sourced from primary research articles.

In Vivo Efficacy: Mouse Models of Tuberculosis

Studies in mouse models of both acute and chronic TB have shown that the combination of this compound and ethionamide leads to a significant reduction in bacterial load in the lungs compared to either treatment alone. A notable finding is the potential to achieve the same therapeutic effect with a substantially lower dose of ethionamide when administered with this compound, which could lead to a reduction in dose-related side effects. It has been suggested that this combination may allow for a fourfold reduction in the dose of ethionamide.[1][2][3]

Experimental Protocols

The assessment of synergy between this compound and ethionamide relies on established microbiological and preclinical methodologies.

In Vitro Synergy Assessment: Checkerboard Assay

A checkerboard assay is the standard method for quantifying synergistic interactions between two compounds.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy.

Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) to mid-log phase.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of ethionamide along the y-axis.

  • Inoculation: Each well is inoculated with the M.tb H37Rv culture to a final density of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

CheckerboardWorkflow cluster_workflow Checkerboard Assay Workflow start Start culture Culture M.tb H37Rv in 7H9 Broth start->culture prepare_plate Prepare 96-well plate with serial dilutions of this compound and Ethionamide culture->prepare_plate inoculate Inoculate wells with M.tb culture prepare_plate->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_mic Determine MICs of individual drugs and combinations incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for In Vitro Synergy Testing.

In Vivo Efficacy: Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of the this compound and ethionamide combination in reducing bacterial burden in a mouse model of TB.

Methodology:

  • Infection: BALB/c mice are infected with a low-dose aerosol of M.tb H37Rv.

  • Treatment Groups: Mice are randomized into several treatment groups, including:

    • Vehicle control

    • This compound alone

    • Ethionamide alone (at various doses)

    • This compound and ethionamide in combination

  • Drug Administration: Treatments are administered orally, once daily, for a specified duration (e.g., 4 weeks).

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The bacterial load (CFU) in the organs is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

  • Data Analysis: The log10 CFU counts from the combination therapy group are compared to the monotherapy and vehicle control groups to determine the reduction in bacterial burden.

Conclusion and Future Directions

The synergistic interaction between this compound and ethionamide represents a promising strategy for enhancing the efficacy of TB treatment, particularly for drug-resistant strains. By specifically boosting the activation of ethionamide, this compound has the potential to lower the required therapeutic dose of ethionamide, thereby potentially reducing its associated side effects.

To date, the synergistic effects of this compound have not been explored with other TB drugs. The highly specific mechanism of action of this compound suggests that similar synergistic interactions with drugs that do not undergo activation by the MymA monooxygenase are unlikely. Future research should focus on fully characterizing the clinical potential of the this compound-ethionamide combination and exploring other novel approaches to potentiate the existing arsenal (B13267) of anti-TB agents.

References

Safety Operating Guide

Proper Disposal of SMARt751: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "SMARt751" could not be located. This document provides essential, general procedures for the safe disposal of a hypothetical chemical compound, this compound, based on established laboratory safety protocols and hazardous waste management guidelines. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.

The proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the disposal of the hypothetical chemical this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The level of PPE required depends on the chemical's properties and potential hazards as outlined in its specific SDS. General best practices include:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area or under a fume hood.

In the event of a spill, immediately alert laboratory personnel and follow the established spill cleanup procedures for your institution.

Step-by-Step Disposal Protocol for this compound

The disposal of any chemical waste should adhere to a structured plan to ensure safety and regulatory compliance.

Step 1: Waste Identification and Characterization

The first and most critical step is to determine if the this compound waste is hazardous. Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] The specific SDS for this compound would provide this information. In its absence, it is prudent to treat the waste as hazardous.[1]

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[2][3]

  • Do not mix this compound waste with incompatible materials. A compatibility chart should be consulted.

  • Keep different types of chemical waste in separate, clearly labeled containers. For example, halogenated and non-halogenated solvents should be collected separately.[1]

  • Solid and liquid waste must be collected in different containers.

Step 3: Waste Collection and Container Management

  • Container Selection: Use a container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound waste"), and the accumulation start date.

  • Container Filling: Do not overfill containers. Leave at least 10% of headspace to allow for expansion of vapors. Keep containers closed except when adding waste.

Step 4: Storage of Chemical Waste

  • Designated Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment trays to contain any potential leaks or spills.

  • Segregation in Storage: Incompatible waste streams must be stored separately within the SAA.

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.

  • Waste Pickup Request: Submit a waste pickup request form as required by your institution.

  • Regulatory Compliance: The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States. Your EHS department will ensure that the disposal process is compliant with all applicable regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative limits and timelines for hazardous waste accumulation. These are general guidelines and may vary based on local regulations.

ParameterGuideline
Maximum Satellite Accumulation Area (SAA) Volume 55 gallons of hazardous waste or 1 quart of acutely hazardous waste
Container Headspace Leave at least 10% of the container volume empty
Time Limit for Full Container Removal Within 3 days of the container becoming full
Maximum Storage Time in SAA Up to one year for partially filled containers

Experimental Protocols

This document does not cite specific experiments. However, any experimental protocol involving this compound should include a section on waste disposal that aligns with the procedures outlined above. The principle of "green chemistry," which aims to minimize waste generation, should be incorporated into the experimental design whenever possible.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow A Step 1: Identify Waste (Assume Hazardous) B Step 2: Segregate Waste (Separate from incompatibles) A->B C Step 3: Collect in Labeled, Compatible Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Request Pickup from EHS D->E F EHS Collects and Disposes of Waste E->F

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for SMARt751

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A diligent search for a Safety Data Sheet (SDS) for "SMARt751" has yielded no results. This indicates that this compound may be a novel, uncharacterized, or internally designated compound. Therefore, it must be treated as a substance with unknown hazards and high potency. The following guidelines are based on best practices for handling potent, novel small molecule compounds and are not a substitute for a substance-specific SDS. The primary responsibility for safety lies with the individual researcher and their institution.[1] Always consult with your institution's Environmental Health and Safety (EHS) department before beginning work.[2]

Initial Risk Assessment

Before any handling, a thorough risk assessment is mandatory.[1][3] This process involves evaluating the potential hazards and implementing control measures to minimize risk.[4] For a novel compound, this assessment should be based on a conservative assumption of high hazard, including potential toxicity, carcinogenicity, or reproductive toxicity.

cluster_assessment Risk Assessment Workflow A Review Known Data (Analogs, Precursors) B Assume High Hazard (Potent, Toxic, Sensitizer) A->B No specific SDS? C Define Experimental Scope (Quantity, Frequency, Procedure) B->C D Identify Control Measures (Engineering, PPE, Admin) C->D E Develop SOP & Disposal Plan (Consult EHS) D->E F Proceed with Experiment E->F SOP Approved

Caption: Risk assessment workflow for handling novel compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and the compound. For a substance of unknown potency, a comprehensive PPE strategy is required.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder ANSI Z87.1 compliant safety goggles & face shield.Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene).Impervious, long-sleeved lab coat (buttoned). Consider a disposable gown.NIOSH-approved N95 or higher respirator is mandatory within a fume hood.
Handling Solutions ANSI Z87.1 compliant safety goggles.Chemical-resistant nitrile gloves. Inspect before use and change immediately upon contact.Impervious, long-sleeved lab coat (buttoned).Required if there is any risk of aerosolization. Work within a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory. All handling of this compound, especially of the solid form, must occur within a certified chemical fume hood to minimize inhalation exposure.

cluster_workflow This compound Handling Workflow A Receive & Log Compound B Store in Designated, Secondary Containment A->B C Prepare Stock Solution (In Fume Hood, Full PPE) B->C D Perform Experiment (In Fume Hood) C->D E Decontaminate Work Area & Glassware D->E F Segregate & Label Waste (Solid & Liquid) E->F G Dispose via EHS F->G

Caption: General workflow for handling this compound safely.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution from a solid compound, a common procedure with high potential for exposure if not performed correctly.

Objective: To safely prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered tips

Procedure:

  • Preparation:

    • Don all required PPE for handling solids as specified in the table above.

    • Ensure the chemical fume hood is operational and the work area is decontaminated and uncluttered.

    • Assemble all necessary equipment and reagents inside the fume hood.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Place a new, clean weighing paper or microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Handle with extreme care to avoid generating dust.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighing vessel containing the this compound powder back into the fume hood.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10 mM).

    • Gently vortex or swirl the sealed vial until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage:

    • Clearly label the vial with the compound name (this compound), concentration, solvent (DMSO), date, and your initials.

    • Seal the vial tightly. Parafilm may be used for extra security.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C), protected from light.

  • Cleanup:

    • Dispose of all contaminated solid waste (gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled solid waste container.

    • Decontaminate the balance, spatula, and work surface according to your institution's approved procedures.

Spill and Exposure Procedures

Immediate and correct response is crucial in an emergency.

Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. Seek immediate medical attention.
Minor Spill (in fume hood) Alert others in the lab. Use a spill kit appropriate for chemical powders or solvents. Absorb the spill, decontaminate the area, and place all waste in the designated hazardous waste container.
Major Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

  • Storage:

    • Solid Form: Store in a cool, dry, and dark place, away from incompatible materials. The container must be clearly labeled and kept in secondary containment.

    • Solutions: Store in tightly sealed vials at the appropriate temperature (e.g., -20°C), protected from light. Be aware that DMSO can absorb water, which may affect compound stability over time.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • All waste, including contaminated consumables (gloves, tips, tubes) and solutions, must be treated as hazardous waste.

    • Segregate waste streams to prevent dangerous chemical reactions. Collect liquid waste containing this compound in a dedicated, sealed, and labeled container. Collect solid waste separately in a labeled, sealed bag or container.

    • Contact your institution's EHS department for guidance on proper labeling and to arrange for pickup and disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.